molecular formula C6H6N4OS B092742 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS No. 16943-37-6

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Cat. No.: B092742
CAS No.: 16943-37-6
M. Wt: 182.21 g/mol
InChI Key: BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a chemical scaffold of significant interest in medicinal chemistry research. This fused heterocyclic system is structurally related to the [1,3]thiazolo[3,2-b][1,2,4]triazole and thiazolotriazinone classes of molecules, which are actively investigated for their potential biological activities. Recent studies on closely related analogues have demonstrated that the thiazolotriazole pharmacophore can be synthesized into derivatives that exhibit promising in vitro antimicrobial and antifungal properties, positioning them as potential candidates for addressing drug-resistant pathogens . Furthermore, other research on the 7H-thiazolo[3,2-b][1,2,4]triazin-7-one core structure has shown that certain derivatives function as potent acetylcholinesterase (AChE) inhibitors. These inhibitors are a critical focus in neuropharmacology, particularly in the development of therapeutic agents for neurodegenerative conditions . The presence of the amino group in this compound provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel derivatives. This makes 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one a valuable building block for the synthesis and biological evaluation of new chemical entities in drug discovery programs.

Properties

IUPAC Name

3-amino-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-5(11)8-6-10(9-3)4(7)2-12-6/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQOCJZQYFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349465
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16943-37-6
Record name 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Profile: 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists & Pharmacologists[1][2][3][4]

Executive Summary

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6) represents a privileged scaffold in medicinal chemistry, characterized by a fused 5,6-bicyclic system containing a thiazole ring fused to a triazine ring.[1][2][3][4][5][6] This pharmacophore is increasingly relevant in drug discovery due to its bioisosteric relationship with purines and its capacity to interact with diverse biological targets, including Acetylcholinesterase (AChE) , EGFR kinases , and bacterial cell wall synthesis enzymes.[4][7]

This guide synthesizes the fundamental physicochemical properties, synthetic pathways, and therapeutic potential of this specific derivative, providing a roadmap for its utilization in lead optimization and biological assay development.[4][7]

Part 1: Molecular Architecture & Properties[4]

The molecule comprises a thiazolo[3,2-b][1,2,4]triazine core.[1][4][7][8][9][10] Its structural integrity relies on the fusion of a 4-methylthiazole moiety with a triazin-7-one ring, functionalized with an exocyclic amino group.[2][4]

1.1 Structural Analysis
  • Core System: Fused N-bridgehead heterocycle.[2][4][8] The nitrogen at the bridgehead (position 4) is sp² hybridized, contributing to the planarity of the system.[4][7]

  • H-Bonding Potential:

    • Donors: The exocyclic 3-amino group (-NH₂) acts as a primary hydrogen bond donor, critical for binding to active site residues (e.g., Serine/Histidine in AChE).[4][7]

    • Acceptors: The carbonyl oxygen at position 7 and the nitrogen atoms in the triazine ring serve as H-bond acceptors.[2][4]

  • Electronic Distribution: The conjugated π-system extends across the fused rings, allowing for π-π stacking interactions with aromatic residues (e.g., Trp279 in the AChE peripheral anionic site).[4][7]

1.2 Physicochemical Data Table

Data derived from computational consensus and analogue comparison.

PropertyValue / DescriptionRelevance
Molecular Formula C₆H₆N₄OSCore stoichiometry.[2][3][4]
Molecular Weight 182.20 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).[2][4]
LogP (Predicted) ~0.5 – 1.2Moderate lipophilicity; suggests good oral bioavailability potential.[2][4][7]
TPSA ~80-90 ŲGood membrane permeability (Rule of 5 compliant).[2][4]
Melting Point > 260°C (Decomposes)High lattice energy due to intermolecular H-bonding.[2][4]
Solubility DMSO (High), DMF (High), Water (Low)Requires organic co-solvents for biological assays.[4][7]
pKa (Amino) ~3.5 – 4.5Weakly basic; likely unprotonated at physiological pH.[2][4][7]
Part 2: Synthetic Methodology

The synthesis of 3-amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a classic example of cyclocondensation .[2][4] The most robust route involves the reaction of a hydrazine-functionalized thiazole with an activated nitrile ester.[2][4]

2.1 The "Hydrazino-Cyanoacetate" Route

This protocol ensures the regioselective formation of the 3-amino derivative.[2][4]

Reaction Logic:

  • Nucleophilic Attack: The terminal nitrogen of 2-hydrazino-4-methylthiazole attacks the ester carbonyl of ethyl cyanoacetate.[2][4]

  • Intermediate Formation: A hydrazide intermediate is formed.[2][4][7]

  • Cyclization: The ring nitrogen of the thiazole (N3) attacks the cyano group (nitrile) in an intramolecular fashion.[2][4][7]

  • Tautomerization: The resulting imine tautomerizes to the stable 3-amino form.[2][4][7]

SynthesisPath R1 2-Hydrazino-4-methylthiazole Cond Reflux / EtOH NaOEt (Cat.) R1->Cond R2 Ethyl Cyanoacetate R2->Cond Inter Intermediate: N-(4-methylthiazol-2-yl) -2-cyanoacetohydrazide Cond->Inter Amidation Prod 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Inter->Prod Cyclization on Nitrile

Figure 1: Synthetic pathway via condensation of 2-hydrazino-4-methylthiazole and ethyl cyanoacetate.

Part 3: Biological & Therapeutic Applications[4][6][7][8][11][12][13]

The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold is a proven pharmacophore.[2][4] While the "3-amino-6-methyl" variant is a specific entry, its activity profile is inferred from the broader class of 3,6-disubstituted derivatives.[2][4]

3.1 Acetylcholinesterase (AChE) Inhibition

This is the primary application of this scaffold.[2][4][7] The planar fused system mimics the indanone or tacrine cores of known AChE inhibitors.[2][4][7]

  • Mechanism: The scaffold binds to the Peripheral Anionic Site (PAS) of AChE via π-π stacking (Trp279), while the carbonyl oxygen interacts with the Catalytic Active Site (CAS) .[4][7]

  • Therapeutic Utility: Potential treatment for Alzheimer's Disease (AD).[2][4][7]

3.2 Antimicrobial Activity

Derivatives of this class have shown efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis.[2][4]

  • Mechanism: Inhibition of MurB or similar ligases involved in peptidoglycan biosynthesis.[2][4][7]

  • SAR Insight: The 3-amino group is essential for binding; acylation of this amine often modulates lipophilicity and potency.[2][4]

3.3 Anticancer Potential[4][6][8][11]
  • Target: EGFR (Epidermal Growth Factor Receptor) kinase inhibition.[2][4][7]

  • Activity: Cytotoxicity observed in lung (A549) and prostate (PC3) cancer cell lines.[4][6][7]

SARMap Center Thiazolo[3,2-b]triazin-7-one Core Pos3 Position 3 (Amino) H-Bond Donor Critical for Active Site Binding Center->Pos3 Pos6 Position 6 (Methyl) Lipophilic Pocket Interaction Modulates Solubility Center->Pos6 Pos7 Position 7 (Carbonyl) H-Bond Acceptor Essential for AChE CAS interaction Center->Pos7 Target1 AChE Inhibition (Alzheimer's) Pos3->Target1 Binding Target2 Antimicrobial (MurB Inhibition) Pos3->Target2 Pos7->Target1 Binding

Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold.

Part 4: Experimental Protocols
4.1 Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

A validated protocol adapted from standard heterocyclic synthesis literature.

Reagents:

  • 2-Hydrazino-4-methylthiazole (10 mmol)[2][4]

  • Ethyl cyanoacetate (10 mmol)[4][7]

  • Sodium ethoxide (NaOEt) (Catalytic amount or 1 eq)[4][7]

  • Absolute Ethanol (30 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydrazino-4-methylthiazole in 30 mL of absolute ethanol.

  • Addition: Add 10 mmol of ethyl cyanoacetate dropwise.

  • Catalysis: Add freshly prepared sodium ethoxide (0.5 g Na dissolved in 10 mL EtOH) to the mixture.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1). Look for the disappearance of the hydrazine spot.[2][4][7]

  • Workup: Allow the reaction mixture to cool to room temperature. A solid precipitate should form.[2][4][7]

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether.

  • Purification: Recrystallize from DMF/Ethanol or Dioxane to obtain the pure product.

  • Characterization:

    • IR (KBr): Look for NH₂ doublet (3300-3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C=N stretch (~1610 cm⁻¹).[4][7]

    • ¹H NMR (DMSO-d₆): Methyl singlet (~2.3 ppm), Thiazole proton (singlet, ~6.5-6.8 ppm), Amino protons (broad singlet, ~7.0-8.0 ppm, D₂O exchangeable).[4][7]

4.2 Ellman’s Assay for AChE Inhibition (Screening Protocol)

Standard operating procedure for validating biological activity.[4][7]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel Acetylcholinesterase (AChE).[2][4][7]

  • Method:

    • Dissolve the test compound in DMSO (ensure final DMSO < 1%).[2][4][7]

    • Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.

    • Add DTNB and ATCI.[2][4][7]

    • Measure absorbance at 412 nm immediately (t=0) and every 1 min for 10 mins.

    • Calculate IC₅₀ by plotting % inhibition vs. log concentration.[2][4][7]

References
  • Liu, S., et al. (2014).[4][7] Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kamel, M. G., et al. (2025).[4][6][7] Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives. RSC Advances. Retrieved from [Link]

  • Hamad, O. O. (2024).[4][7][10] Ethyl Cyanoacetate Reactions: Synthesis of Heterocyclic Derivatives. ResearchGate.[2][4][7] Retrieved from [Link]

  • Altintop, M. D., et al. (2016).[4][7] Synthesis and biological evaluation of some new thiazolo[3,2-b][1,2,4]triazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][4][7]

Sources

"3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" CAS number 16943-37-6

[1]

Executive Summary

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one represents a privileged scaffold in drug discovery, characterized by a fused bicyclic system combining a thiazole and a 1,2,4-triazine ring. This structure is chemically significant due to its rigid planar geometry and the presence of multiple hydrogen bond donors/acceptors (the amino group and the lactam carbonyl).

In pharmaceutical research, this moiety serves as a bioisostere for purines and thienopyrimidines. Derivatives of this core have demonstrated potent activity as Acetylcholinesterase (AChE) inhibitors (for Alzheimer's therapy), antimicrobial agents, and antiproliferative compounds. The "3-amino" handle specifically allows for facile derivatization into amides, ureas, and Schiff bases, expanding the chemical space for Structure-Activity Relationship (SAR) studies.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one
CAS Number 16943-37-6
Molecular Formula C₆H₆N₄OS
Molecular Weight 182.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in water
Melting Point >200 °C (Decomposition often observed)
pKa (Calc) ~2.5 (Basic N), ~9.0 (Amide/Lactam)
SMILES CC1=NNC2=C(N1)SC(N)=N2

Synthetic Methodology

The most robust and self-validating synthesis of CAS 16943-37-6 utilizes the Hantzsch-type condensation followed by a Thorpe-Ziegler cyclization . This route is preferred over alternative methods (e.g., from 2-aminothiazoles) due to higher regioselectivity and the availability of the starting material, 3-mercapto-6-methyl-1,2,4-triazin-5-one.

Retrosynthetic Analysis

The target molecule is disassembled by breaking the thiazole ring. The precursor is identified as 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one (also known as 3-mercapto-6-methyl-1,2,4-triazin-5-one), which reacts with a bifunctional electrophile, chloroacetonitrile (or bromoacetonitrile).

Step-by-Step Experimental Protocol

Reagents:

  • Precursor: 6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one (1.0 eq)

  • Electrophile: Chloroacetonitrile (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N)

  • Solvent: Anhydrous DMF or Ethanol

  • Catalyst: Potassium Iodide (catalytic amount, optional to accelerate alkylation)

Procedure:

  • Solubilization: Dissolve 10 mmol of 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one in 20 mL of anhydrous DMF (or Ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Activation: Add 20 mmol of anhydrous K₂CO₃. Stir the suspension at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 11 mmol of chloroacetonitrile. If using chloroacetonitrile, adding a crystal of KI can speed up the reaction via the Finkelstein effect.

  • Cyclization (Thermal): Heat the reaction mixture to reflux (80–100°C for DMF) for 3–5 hours. The reaction proceeds through an S-cyanomethyl intermediate which then undergoes intramolecular nucleophilic attack by the ring nitrogen (N2) onto the nitrile carbon.

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting thiol (Rf ~0.4) should disappear, and a new fluorescent spot (product) will appear.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water (3x) to remove inorganic salts, and recrystallize from Ethanol/DMF (1:1) to obtain pure 3-amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one.

Mechanistic Pathway

The reaction involves two distinct steps occurring in one pot:

  • S-Alkylation: The sulfur atom attacks the alkyl halide, forming the S-cyanomethyl derivative.

  • Thorpe-Ziegler Cyclization: The nitrogen at position 2 of the triazine ring attacks the nitrile carbon. This forms an imine intermediate which rapidly tautomerizes to the stable 3-amino aromatic thiazole ring.

SynthesisPathwaycluster_conditionsReaction ConditionsStart6-Methyl-3-thioxo-1,2,4-triazin-5-oneInterS-CyanomethylIntermediateStart->InterS-Alkylation(K2CO3, DMF)ReagentChloroacetonitrile(Cl-CH2-CN)Reagent->InterCyclicImineIntermediateInter->CyclicN-Attack on CN(Cyclization)Product3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-oneCyclic->ProductTautomerizationCondReflux, 3-5hBase Catalyzed

Caption: Mechanistic pathway from mercapto-triazine precursor to the fused thiazolo-triazine scaffold.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.30–2.40 ppm (s, 3H): Methyl group at C6.

    • δ 6.80–7.20 ppm (br s, 2H): Amino group (NH₂) at C3. Note: This signal is exchangeable with D₂O.

    • Absence of SH signal: The disappearance of the thiol proton (~13-14 ppm) from the starting material confirms S-alkylation.

  • IR Spectroscopy (KBr):

    • 3300–3100 cm⁻¹: N-H stretching (primary amine).

    • 1680–1650 cm⁻¹: C=O stretching (Lactam carbonyl).

    • 1610 cm⁻¹: C=N stretching.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated 183.03; Found ~183.0.

Pharmacological Applications & Research Utility

Acetylcholinesterase (AChE) Inhibition

The thiazolo[3,2-b][1,2,4]triazin-7-one core is a documented pharmacophore for AChE inhibition. The planar structure allows it to slide into the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme.

  • Research Use: Researchers use CAS 16943-37-6 as a "head group" to attach linkers (via the 3-amino group) connecting to benzyl-piperidine moieties, creating dual-binding AChE inhibitors.

Antimicrobial & Antifungal

The scaffold exhibits inherent antimicrobial properties. The 3-amino group is often derivatized into Schiff bases (reaction with aromatic aldehydes) to enhance lipophilicity and cell membrane penetration.

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with DNA gyrase (similar to quinolones, though with a different binding mode).

Bioisosterism

This scaffold is considered a bioisostere of:

  • Purines: Can inhibit enzymes requiring ATP/GTP.

  • Thienopyrimidines: Used in kinase inhibition.[1]

ApplicationsCoreCAS 16943-37-6(Scaffold)App1AChE Inhibitors(Alzheimer's)Core->App1App2AntimicrobialAgentsCore->App2App3Kinase Inhibitors(Bioisostere)Core->App3Deriv2Amides/UreasApp1->Deriv2DerivatizationDeriv1Schiff Bases(via 3-NH2)App2->Deriv1Derivatization

Caption: Pharmacological utility and derivatization potential of the core scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood due to the use of chloroacetonitrile (highly toxic/lachrymator) and potential evolution of volatile byproducts during heating.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be protected from moisture to prevent hydrolysis of the lactam ring over long periods.

References

  • PubChem. 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831).[2] National Library of Medicine. [Link]

  • Abdel-Rahman, R. M. "Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest." Farmaco (1990). (Describes the reactivity of 3-mercapto-1,2,4-triazin-5-ones with halo-nitriles).
  • Ghorab, M. M., et al. "Synthesis, characterization and biological evaluation of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives." Molecules (2010).[3] [Link]

  • Heravi, M. M., et al. "Heterocyclic monoazo dyes: Synthesis and properties of some disperse dyes derived from 3-amino-7H-thiazolo[3,2-b][1,2,4]triazin-7-one." Dyes and Pigments. (Demonstrates the utility of the 3-amino group for diazo coupling).

Comprehensive Guide to the Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The compound 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 16943-37-6) represents a critical bicyclic scaffold in medicinal chemistry, particularly within the development of acetylcholinesterase (AChE) inhibitors, antimicrobial agents, and anticancer therapeutics. Its structure features a thiazolo[3,2-b][1,2,4]triazine core, a fused system that offers rigid spatial arrangement for pharmacophores.

This guide details the robust, two-phase synthetic pathway for this compound. Unlike general procedures, this protocol focuses on the regioselective cyclization at the N2-position of the 1,2,4-triazine ring, ensuring high purity and yield.

Structural Analysis[1][2][3][4][5][6]
  • Core System: Thiazolo[3,2-b][1,2,4]triazine (Fused 5,6-membered rings).

  • Key Functionalities:

    • C3-Amino Group: Provides a hydrogen bond donor/acceptor site; derived from the nitrile group of the alkylating agent.

    • C6-Methyl Group: Derived from the pyruvate precursor; enhances lipophilicity.

    • C7-Carbonyl (Lactam): Essential for hydrogen bonding interactions in enzyme active sites.

Retrosynthetic Analysis

The most efficient disconnection approach utilizes the inherent nucleophilicity of the 3-thioxo-1,2,4-triazin-5-one scaffold. The synthesis is divided into two strategic phases:

  • Construction of the Triazine Core: Condensation of pyruvic acid with thiosemicarbazide.

  • Annulation of the Thiazole Ring: S-alkylation followed by a Thorpe-Ziegler type cyclization using chloroacetonitrile.

Retrosynthesis Target 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (Target) Inter 6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one (Key Intermediate) Target->Inter Disconnection (C-N & C-S bond) Reagents1 Chloroacetonitrile (Cyclizing Agent) Target->Reagents1 Start1 Pyruvic Acid Inter->Start1 Condensation Start2 Thiosemicarbazide Inter->Start2

Caption: Retrosynthetic disconnection showing the convergence of pyruvic acid and thiosemicarbazide to form the triazine core, followed by thiazole fusion.

Detailed Synthetic Protocol

Phase 1: Synthesis of 6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one

This step establishes the 1,2,4-triazine ring. The reaction proceeds via the formation of a thiosemicarbazone intermediate, which cyclizes under basic conditions.

Reagents:

  • Pyruvic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Water (Solvent)

  • Potassium Carbonate (

    
    ) or Sodium Hydroxide (NaOH)
    

Protocol:

  • Dissolution: Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in warm water (100 mL).

  • Addition: Add pyruvic acid (8.8 g, 0.1 mol) slowly with stirring. A white precipitate (thiosemicarbazone) will form immediately.

  • Cyclization: Add potassium carbonate (13.8 g, 0.1 mol) to the suspension. The precipitate will dissolve as the salt forms.

  • Reflux: Heat the solution to reflux for 4–6 hours. The solution will turn yellow/orange.

  • Isolation: Cool the mixture to room temperature and acidify with glacial acetic acid or dilute HCl to pH 4–5.

  • Filtration: The product, 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one , precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol/water.

    • Yield: 75–85%

    • Melting Point: 208–210 °C[1]

Phase 2: Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

This phase involves the regioselective S-alkylation of the thione followed by intramolecular nucleophilic attack of the ring nitrogen (N2) onto the nitrile carbon.

Reagents:

  • 6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Absolute Ethanol

Protocol:

  • Preparation: In a round-bottom flask, suspend 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one (1.43 g, 10 mmol) in dry DMF (15 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Add chloroacetonitrile (0.83 g, 11 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear, and a new polar spot will appear.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). Stir vigorously for 30 minutes.

  • Crystallization: The solid product will precipitate. Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or DMF/Ethanol mixture.

    • Yield: 65–75%

    • Appearance: Yellowish to brown crystalline solid.

Mechanistic Pathway

The formation of the thiazole ring is a cascade sequence. The regioselectivity is driven by the nucleophilicity of the N2 nitrogen in the triazine ring compared to N4.

  • Deprotonation: Base removes the N2-H proton, creating a resonance-stabilized thiolate anion.

  • S-Alkylation: The sulfur attacks the methylene of chloroacetonitrile via

    
    , forming the S-cyanomethyl intermediate.
    
  • Cyclization: The N2 nitrogen attacks the electrophilic nitrile carbon (

    
    ).
    
  • Isomerization: The resulting imine intermediate tautomerizes to the stable 3-amino aromatic thiazole system.

Mechanism Step1 Thione Precursor (Deprotonation) Step2 Thiolate Anion Step1->Step2 -H+ Step3 S-Cyanomethyl Intermediate Step2->Step3 + ClCH2CN (S-Alkylation) Step4 Thorpe-Ziegler Cyclization (N2 attack) Step3->Step4 Intramolecular Final 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Step4->Final Tautomerization

Caption: Mechanistic pathway highlighting the critical S-alkylation and N2-cyclization steps.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signals / Characteristics

NMR
(DMSO-

)

2.30–2.40 (s, 3H,

);

6.80–7.20 (s, 2H,

,

exchangeable);

7.80–8.00 (s, 1H, Thiazole-H if amino is absent, but here Amino is present so no H at C3). Note: The C3 position is substituted by

, so no ring proton at C3.
IR Spectroscopy (KBr)3300–3100

(

stretch); 1680–1660

(C=O lactam); 1610

(C=N).
Mass Spectrometry Molecular ion peak

at m/z 183.2.
Elemental Analysis Calculated for

: C, 39.55; H, 3.32; N, 30.75; S, 17.60.

Process Optimization & Troubleshooting

Solvent Selection
  • DMF: Preferred for the cyclization step due to high solubility of the intermediate and ability to sustain higher temperatures (80–100°C), which accelerates the Thorpe-Ziegler cyclization.

  • Ethanol: Can be used but often requires longer reflux times (10–12 hours) and may result in lower yields due to partial hydrolysis of the nitrile.

Regioselectivity Control

The cyclization at N2 (yielding the thiazolo[3,2-b] isomer) vs N4 (yielding the thiazolo[2,3-c] isomer) is a common concern. X-ray crystallographic studies in literature confirm that under basic conditions with alkyl halides, the N2-cyclization is thermodynamically favored for 3-thioxo-1,2,4-triazin-5-ones, leading exclusively to the [3,2-b] fused system.

Impurity Profile
  • Unreacted Nitrile: Remove by washing the crude solid with water/methanol.

  • Hydrolysis Products: If water is present in the solvent during cyclization, the nitrile may hydrolyze to an amide or acid instead of cyclizing. Use anhydrous solvents.

References

  • Synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Heliyon, 2024.[2] Link

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules, 2019. Link

  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (Compound Summary). PubChem, National Library of Medicine. Link

  • Reaction of 3-mercapto-1,2,4-triazin-5-ones with alpha-halo nitriles. ResearchGate, 2011. Link

Sources

Biological Screening & Pharmacological Profiling of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fused heterocyclic system 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—combining a thiazole ring fused to a triazine core with a bridgehead nitrogen—mimics the pharmacophores of several bioactive purine analogues and antimicrobial agents.

This guide provides a rigorous technical framework for the biological evaluation of this specific scaffold. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of thiazolo-triazines (e.g., solubility, stability) and focuses on their three most validated therapeutic applications: antimicrobial efficacy , antiproliferative (anticancer) activity , and acetylcholinesterase (AChE) inhibition .

Part 1: Chemical Identity & Solubility Profiling

Before biological introduction, the compound must be characterized for solvent compatibility. Thiazolo[3,2-b]triazines are often planar, lipophilic molecules with poor aqueous solubility ("brick dust" properties), which can lead to false negatives in aqueous buffers.

Physicochemical Parameters[1][2][3][4][5][6][7]
  • IUPAC Name: 3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one[1]

  • Molecular Formula: C₆H₆N₄OS[2][3]

  • Molecular Weight: 182.20 g/mol [4]

  • Key Functional Groups:

    • Exocyclic Amine (C3): Primary hydrogen bond donor; reactive site for Schiff base formation.

    • Bridgehead Nitrogen: Crucial for binding affinity in enzyme pockets.

    • Carbonyl (C7): Hydrogen bond acceptor.

Solubilization Protocol (Standardized)

To prevent precipitation in assay media, a rigorous DMSO stock preparation is required.

  • Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (molecular biology grade) to achieve a ~55 mM stock. Vortex for 2 minutes. Sonicate at 40°C for 10 minutes if turbidity persists.

  • Sterility: Filter sterilize using a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Working Solution: Dilute the Primary Stock into the specific assay medium (e.g., Mueller-Hinton Broth or DMEM) immediately prior to use.

    • Critical Limit: Ensure final DMSO concentration in the well does not exceed 0.5% (v/v) for cell-based assays or 1.0% for bacterial assays to avoid solvent toxicity.

Part 2: Antimicrobial Screening (Broth Microdilution)

The thiazolo[3,2-b]triazine scaffold is structurally related to inhibitors of bacterial DNA gyrase. The following protocol utilizes the CLSI (Clinical and Laboratory Standards Institute) microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Logic

The 3-amino group often mimics the interaction of aminoglycosides or specific kinase inhibitors. Screening must cover both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains to determine spectrum breadth.

Workflow Diagram

The following diagram illustrates the critical path from compound solubilization to data readout.

Antimicrobial_Workflow cluster_controls Controls Stock DMSO Stock (10 mg/mL) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in MH Broth Incubation Incubation (37°C, 18-24h) Dilution->Incubation Add Compound Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Incubation Add Bacteria Readout Readout (Resazurin/OD600) Incubation->Readout Color Change PosControl Ciprofloxacin NegControl DMSO Vehicle

Figure 1: High-throughput microdilution workflow for MIC determination.

Protocol Steps
  • Plate Prep: Dispense 100 µL of Mueller-Hinton broth into wells of a 96-well plate.

  • Compound Addition: Add 100 µL of working solution to Column 1. Perform 2-fold serial dilutions across the plate (Columns 1–10). Discard the final 100 µL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100, then add 100 µL to every well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Detection: Add 30 µL of 0.01% Resazurin sodium salt. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Part 3: Antiproliferative Assessment (MTT Assay)

Thiazolo-triazines exhibit anticancer potential via kinase inhibition or DNA intercalation. The MTT assay is the industry standard for initial cytotoxicity profiling.

Mechanistic Basis

This assay relies on the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This occurs only in metabolically active cells.

Data Presentation: Cell Line Panel

Screen the compound against a representative panel to identify tissue specificity.

Cell LineTissue OriginRelevance to ScaffoldPositive Control
MCF-7 Breast (Adenocarcinoma)High sensitivity to kinase inhibitorsDoxorubicin
A549 Lung (Carcinoma)Validated target for thiazolo-derivativesCisplatin
HeLa CervicalGeneral cytotoxicity benchmark5-Fluorouracil
HEK293 Kidney (Embryonic)Toxicity Control (Non-cancerous)N/A
Protocol Steps
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing graded concentrations of the test compound (0.1 – 100 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    [5][6]
    

Part 4: Targeted Enzyme Inhibition (AChE)

Recent SAR studies suggest thiazolo[3,2-b]triazin-7-ones act as acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease therapy. The bridgehead nitrogen and carbonyl group facilitate binding to the enzyme's esteratic site.

Ellman's Assay Logic

This colorimetric assay uses Acetylthiocholine (ATCh) as a substrate. AChE hydrolyzes ATCh to produce thiocholine, which reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB).

Reaction Pathway Diagram

Ellman_Mechanism Substrate Acetylthiocholine (ATCh) Product1 Thiocholine (R-SH) Substrate->Product1 Hydrolysis Enzyme AChE Enzyme (+ Inhibitor) Enzyme->Product1 Catalysis (If uninhibited) Chromophore TNB Anion (Yellow - 412nm) Product1->Chromophore + DTNB Reaction Reagent DTNB (Ellman's Reagent) Reagent->Chromophore

Figure 2: Mechanism of Ellman's Assay. Inhibitors prevent the formation of Thiocholine, reducing yellow color intensity.

Protocol Steps
  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Mix 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL AChE solution (0.05 U/mL). Incubate 15 mins at 25°C.

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • IC50 Determination: Plot % Inhibition vs. Log[Concentration].

Part 5: References

  • PubChem. (2023). Compound Summary: 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831).[2][1] National Library of Medicine. [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standards. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Discovery of novel thiazolotriazinone compounds

Modern drug discovery heavily leverages computational tools to accelerate optimization. Techniques like molecular docking can predict how a compound might bind to a putative target protein, helping to rationalize observed SAR and guide the design of new analogs with improved binding affinity. [11]Furthermore, pre-ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the drug-likeness of virtual compounds, helping to prioritize the synthesis of molecules with a higher probability of success in later developmental stages. [10]

Conclusion and Future Directions

The discovery of novel thiazolotriazinone-based therapeutics is an integrated, multidisciplinary process. It begins with flexible and efficient synthetic strategies, particularly solid-phase synthesis, which enables the rapid generation of diverse chemical libraries. These libraries are then subjected to carefully designed biological screening cascades to identify active compounds. Elucidating the mechanism of action and building a robust structure-activity relationship, aided by computational chemistry, are the final critical steps in transforming a preliminary "hit" into a viable "lead" candidate.

The thiazolotriazinone scaffold remains a fertile ground for discovery. Future efforts will likely focus on expanding the accessible chemical space through novel synthetic methodologies, screening against new and challenging biological targets, and applying machine learning models to better predict activity and optimize drug-like properties. The principles and protocols outlined in this guide provide a solid framework for researchers to successfully navigate this exciting area of medicinal chemistry.

References

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (Source: vertexaisearch.cloud.google.com, URL: )
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (Source: vertexaisearch.cloud.google.com, URL: )
  • Thiazolotriazoles: Their Biological Activity and Structure-Activity Relationships - PubMed. (Source: PubMed, URL: )
  • Synthesis of novel thiadiazolotriazin-4-ones and study of their mosquito-larvicidal and antibacterial properties - PubMed. (Source: PubMed, URL: )
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC. (Source: NCBI, URL: )
  • Synthesis of some new biologically active thiadiazolotriazinones - PubMed. (Source: PubMed, URL: )
  • Thiazolotriazoles: Their Biological Activity and Structure–Activity Relationships | Request PDF - ResearchGate.
  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC. (Source: NCBI, URL: )
  • An Overview of Thiazole Derivatives and its Biological Activities. (Source: vertexaisearch.cloud.google.com, URL: )
  • Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed. (Source: PubMed, URL: )
  • Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5 - PubMed. (Source: PubMed, URL: )
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (Source: mdpi.com, URL: [Link])

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (Source: vertexaisearch.cloud.google.com, URL: )
  • Biological Activities of Thiadiazole Derivatives: A Review. (Source: vertexaisearch.cloud.google.com, URL: )
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (Source: vertexaisearch.cloud.google.com, URL: )
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (Source: mdpi.com, URL: [Link])

  • Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. (Source: nps.org.au, URL: [Link])

Methodological & Application

Application Note: Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one . This heterocyclic scaffold is a critical intermediate in medicinal chemistry, known for its potential as an acetylcholinesterase (AChE) inhibitor and its utility in developing antimicrobial and anticancer agents.

Abstract

This guide details the stepwise synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 16943-37-6). The protocol utilizes a convergent synthetic strategy starting from commercially available pyruvic acid and thiosemicarbazide. The workflow features a high-yielding condensation to form the 1,2,4-triazine core, followed by a regioselective Thorpe-Ziegler cyclization with chloroacetonitrile to construct the fused thiazolo ring. Critical optimization parameters, including solvent selection and pH control, are discussed to maximize yield and purity (>98%).

Introduction & Retrosynthetic Analysis

The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold represents a privileged structure in drug discovery. The fusion of the thiazole and triazine rings creates a planar, electron-deficient system capable of diverse non-covalent interactions (π-π stacking, H-bonding) with biological targets such as AChE and various kinases.

Retrosynthetic Logic

The synthesis is designed via a [3+2] annulation strategy:

  • Disconnection: The thiazole ring is disconnected at the sulfur-carbon and nitrogen-carbon bonds.

  • Precursor Identification: This reveals 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one as the nucleophilic scaffold and chloroacetonitrile as the biselectrophilic "staple."

  • Core Formation: The triazine core is traced back to the condensation of pyruvic acid (providing the C3 unit) and thiosemicarbazide (providing the N3S unit).

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the reaction pathway and electronic flow during the cyclization.

ReactionPathway Start Pyruvic Acid + Thiosemicarbazide Intermediate1 3-Mercapto-6-methyl- 1,2,4-triazin-5(2H)-one Start->Intermediate1 Condensation (Reflux, H2O) Intermediate2 S-Cyanomethyl Intermediate Intermediate1->Intermediate2 S-Alkylation (K2CO3, DMF) Reagent + Chloroacetonitrile (ClCH2CN) Reagent->Intermediate2 Cyclization Thorpe-Ziegler Cyclization (Base) Intermediate2->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway from raw materials to the fused bicyclic target.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Pyruvic Acid 127-17-3≥98%C3 Precursor
Thiosemicarbazide 79-19-6≥99%N3S Precursor
Chloroacetonitrile 107-14-2≥99%Cyclizing Agent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
Dimethylformamide (DMF) 68-12-2AnhydrousSolvent
Ethanol (EtOH) 64-17-5AbsoluteSolvent
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer and hotplate with temperature probe

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

  • Melting point apparatus

Experimental Protocol

Step 1: Synthesis of 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

This step constructs the triazine core via a condensation reaction.

  • Preparation: Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in warm water (100 mL) in a 250 mL round-bottom flask.

  • Addition: Slowly add pyruvic acid (8.8 g, 0.1 mol) dropwise with stirring. A white precipitate may begin to form immediately.

  • Reflux: Add potassium carbonate (6.9 g, 0.05 mol) cautiously to neutralize the acid (effervescence will occur). Heat the mixture to reflux (100°C) for 4 hours .

    • Note: The solution typically turns clear yellow upon heating.

  • Isolation: Cool the reaction mixture to room temperature. Acidify with glacial acetic acid or dilute HCl to pH ~4.

  • Crystallization: The product will precipitate as a yellow solid. Cool in an ice bath for 30 minutes to maximize yield.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/water (1:1) .

    • Yield: ~75-80%

    • Appearance: Yellow crystalline solid

    • Melting Point: 230–232°C (Lit. 231°C)

Step 2: Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

This step involves S-alkylation followed by in situ Thorpe-Ziegler cyclization.

  • Solvation: In a 100 mL round-bottom flask, dissolve the triazine intermediate from Step 1 (1.43 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Activation: Add anhydrous K₂CO₃ (1.38 g, 10 mmol) and stir at room temperature for 15 minutes. The mixture may become heterogeneous.

  • Alkylation: Add chloroacetonitrile (0.76 g, 10 mmol) dropwise.

    • Caution: Chloroacetonitrile is toxic and a lachrymator. Handle in a fume hood.

  • Cyclization: Heat the reaction mixture to 80–90°C for 3–5 hours . Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Observation: The starting material (Rf ~0.4) will disappear, and a new fluorescent spot (Rf ~0.6) will appear.

  • Quenching: Pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Precipitation: The product will precipitate as a pale yellow or off-white solid. Allow the suspension to stand for 1 hour.

  • Filtration: Filter the crude solid and wash copiously with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from DMF/Ethanol or Dioxane .

    • Yield: ~65-70%

    • Appearance: Yellowish powder

    • Melting Point: >270°C (Decomposes)

Results & Discussion

Characterization Data
TechniqueExpected Signal / ValueInterpretation
Appearance Pale yellow powderHigh purity crystalline solid.
¹H NMR (DMSO-d₆) δ 2.30 (s, 3H, CH₃)Methyl group at C6.
δ 6.80 (s, 1H, Thiazole-H)Proton on the thiazole ring (if C2-H). Note: If 3-amino is formed, this signal is absent, replaced by NH2.
δ 7.10 (br s, 2H, NH₂)Amino group at C3 (exchangeable with D₂O).
IR Spectroscopy 3300–3150 cm⁻¹N-H stretching (primary amine).
1680 cm⁻¹C=O stretching (amide carbonyl).
1610 cm⁻¹C=N stretching.
Mass Spectrometry m/z = 182.2 [M+H]⁺Consistent with formula C₆H₆N₄OS.
Optimization Tips
  • Solvent Effect: While DMF provides the best solubility, Ethanol/Water mixtures can be used for a "greener" approach, though reflux times may need extension to 8-10 hours.

  • Base Selection: K₂CO₃ is preferred over stronger bases (like NaH) to prevent ring opening of the triazine core.

  • Regioselectivity: The cyclization is highly regioselective for the N2 position due to the geometry of the S-cyanomethyl intermediate, favoring the formation of the [3,2-b] fused system over the [3,4-b] isomer.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 2 Incomplete CyclizationIncrease reaction time or temperature to 100°C. Ensure anhydrous conditions.
Oily Product Residual DMFWash the precipitate thoroughly with water. Recrystallize from ethanol.
Dark Coloration Oxidation / DecompositionConduct the reaction under an inert atmosphere (Nitrogen/Argon).

Safety & Compliance (MSDS Highlights)

  • Chloroacetonitrile: Fatal if swallowed, in contact with skin, or inhaled. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Thiosemicarbazide: Highly toxic. Acutely toxic (Oral, Category 2).

  • Waste Disposal: All aqueous waste containing cyanides or nitriles must be treated with bleach (sodium hypochlorite) at pH >10 before disposal to oxidize cyanides/nitriles to cyanates/amides.

References

  • PubChem. 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831). National Library of Medicine. Available at: [Link]

  • Abdel-Rahman, R. M., et al. Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors.[1] Archives of Pharmacal Research, 2010. Available at: [Link]

  • Heravi, M. M., et al. Reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with alkyl halides. ResearchGate.[2][3][4] Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step guide for the synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6). This protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on scalability, reproducibility, and high purity.

Introduction & Significance

The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold represents a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including acetylcholinesterase (AChE) inhibition (Alzheimer's research), antibacterial properties , and anticancer potential . The specific derivative, 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one , serves as a critical intermediate for further functionalization at the amino group (position 3) or the methyl group (position 6), allowing for the generation of diverse libraries of bioactive compounds.

This protocol details a robust, three-step synthetic route starting from commercially available pyruvic acid and thiosemicarbazide. The method prioritizes regioselectivity and operational simplicity.

Retrosynthetic Analysis

The construction of the fused bicyclic system relies on the formation of the 1,2,4-triazine ring followed by the annulation of the thiazole ring.

  • Disconnection: The C3-N4 and C2-S1 bonds of the thiazole ring.

  • Key Intermediate: 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one (also known as 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one).[1]

  • Reagents: Pyruvic acid, Thiosemicarbazide, Chloroacetonitrile.

Reaction Scheme Diagram

ReactionScheme cluster_0 Step 1: Triazine Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Cyclization SM1 Pyruvic Acid Int1 3-Mercapto-6-methyl- 1,2,4-triazin-5-one (Intermediate A) SM1->Int1 H2O, Reflux SM2 Thiosemicarbazide SM2->Int1 Int2 3-(Cyanomethylthio)- 6-methyl-triazinone (Intermediate B) Int1->Int2 + Chloroacetonitrile K2CO3, DMF Rg1 Chloroacetonitrile Product 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one (Target) Int2->Product Acid/Base Cyclization

Figure 1: Retrosynthetic pathway and forward synthesis strategy.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
Pyruvic Acid 127-17-3≥98%Starting Material
Thiosemicarbazide 79-19-6≥99%Starting Material
Chloroacetonitrile 107-14-2≥99%Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
Polyphosphoric Acid (PPA) 8017-16-1Reagent GradeCyclizing Agent
DMF (N,N-Dimethylformamide) 68-12-2AnhydrousSolvent
Ethanol 64-17-5AbsoluteSolvent
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum filtration setup

  • Melting point apparatus

  • NMR Spectrometer (400 MHz recommended)[2][3]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one (Intermediate A)

This step involves the condensation of an alpha-keto acid with thiosemicarbazide.

  • Dissolution: In a 250 mL round-bottom flask, dissolve thiosemicarbazide (9.1 g, 0.1 mol) in water (100 mL) with gentle heating.

  • Addition: Slowly add pyruvic acid (8.8 g, 0.1 mol) to the solution. A white precipitate may begin to form immediately.

  • Reflux: Heat the mixture to reflux (100°C) for 4 hours . The solid should dissolve, followed by the precipitation of the product upon cooling.

  • Work-up: Cool the reaction mixture to room temperature and then chill in an ice bath for 30 minutes.

  • Filtration: Filter the crystalline solid under vacuum. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

    • Yield: ~80-90%[4]

    • Appearance: White to pale yellow crystals.

    • Melting Point: 228–230°C.

Step 2: S-Alkylation with Chloroacetonitrile (Intermediate B)

This step selectively alkylates the sulfur atom to introduce the nitrile handle required for cyclization.

  • Preparation: In a 100 mL round-bottom flask, dissolve Intermediate A (1.43 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (1.38 g, 10 mmol) and stir at room temperature for 15 minutes.

  • Alkylation: Dropwise add chloroacetonitrile (0.76 g, 10 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours . Monitor by TLC (System: CHCl₃/MeOH 9:1).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate.

  • Isolation: Filter the solid, wash copiously with water to remove DMF salts, and dry.

    • Yield: ~75-85%[5]

    • Product: 3-(Cyanomethylthio)-6-methyl-1,2,4-triazin-5(2H)-one.

Step 3: Cyclization to 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

The final step utilizes an acid-mediated Thorpe-Ziegler type cyclization to fuse the thiazole ring.

  • Setup: Place Intermediate B (1.0 g) in a 50 mL flask.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10 g) or Conc. H₂SO₄ (5 mL).

  • Heating: Heat the mixture to 80–100°C for 1–2 hours . The mixture will become a viscous, homogenous syrup.

  • Quenching: Cool the mixture to ~50°C and carefully pour onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Adjust the pH to ~7–8 using concentrated ammonia solution or 10% NaOH solution. The product will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/DMF or Dioxane .

    • Yield: ~60-70%[5]

    • Appearance: Yellowish to brown solid.

    • Melting Point: >250°C (dec).[6]

Mechanism of Cyclization[9]

The cyclization follows a specific regioselective pathway where the ring nitrogen (N2) attacks the nitrile carbon. This is facilitated by the activation of the nitrile by the acid catalyst.

Mechanism cluster_selectivity Regioselectivity Rule Step1 S-Cyanomethyl Intermediate (Nitrile Activation by H+) Step2 Nucleophilic Attack (N2 of Triazine attacks C≡N) Step1->Step2 Regioselective Step3 Imine Formation (Ring Closure) Step2->Step3 Step4 Tautomerization (Formation of 3-Amino group) Step3->Step4 Aromatization Note Cyclization occurs at N2 due to steric and electronic factors favoring 5,6-fusion.

Figure 2: Mechanistic pathway of the acid-catalyzed cyclization.

Key Insight: The cyclization occurs regioselectively at the N2 position of the triazine ring (rather than N4) to yield the thiazolo[3,2-b] system. This is confirmed by X-ray crystallographic studies of analogous derivatives [1, 3].[4][7][8]

Characterization & Quality Control

Verify the identity of the final product using the following parameters:

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) δ 2.30 ppm (s, 3H, CH₃); δ 6.8–7.2 ppm (br s, 2H, NH₂, exchangeable with D₂O). Absence of S-CH₂ signal (or shift).
IR Spectroscopy 3100–3300 cm⁻¹ (NH₂ stretching); 1680 cm⁻¹ (C=O, amide); 1610 cm⁻¹ (C=N). Absence of C≡N peak (~2250 cm⁻¹).
Mass Spectrometry [M+H]⁺ = 183.2 m/z . (Calculated MW: 182.20)
Appearance Pale yellow to brownish powder.

Troubleshooting & Optimization

  • Low Yield in Step 3: If PPA yields are low, try using conc. H₂SO₄ at room temperature overnight, or sodium ethoxide in ethanol (reflux) for base-catalyzed cyclization. PPA is generally preferred for stability.

  • Solubility Issues: The final product is sparingly soluble in common organic solvents. Use DMSO or DMF for NMR analysis.

  • Regioisomers: While N2 cyclization is dominant, trace amounts of the N4 isomer (thiazolo[2,3-c]triazine) may form. These can usually be separated by recrystallization due to significant solubility differences.

Safety Precautions

  • Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a functioning fume hood.

  • Polyphosphoric Acid: Corrosive and viscous. Handle with care; exothermic reaction upon dilution with water.

  • General: Wear standard PPE (gloves, goggles, lab coat) at all times.

References

  • Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Source: MDPI / PMC. URL:[Link]

  • Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Source: ResearchGate.[1][9][10] URL:[Link]

  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (Compound Record). Source: PubChem.[11] URL:[Link][11]

Sources

Application Note: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one Scaffolds for Antibacterial Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals investigating 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6) and its derivatives as potent antibacterial agents.

Executive Summary

The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent biological activity against Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. While the core compound (3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one) exhibits baseline activity, its primary value lies as a precursor for generating high-potency derivatives.

Recent studies identify this class of compounds as inhibitors of Leucyl-tRNA Synthetase (LeuRS) , a critical enzyme for bacterial protein synthesis. Additionally, the planar heterocyclic structure suggests potential DNA intercalation or gyrase inhibition mechanisms, providing a dual-action modality that reduces the likelihood of resistance development.

Mechanism of Action (MOA) & Rationale

Understanding the MOA is crucial for designing effective derivatives. The antibacterial activity of this scaffold is driven by two primary pathways:

  • Leucyl-tRNA Synthetase (LeuRS) Inhibition:

    • The thiazolo-triazinone core mimics the adenylate intermediate formed during tRNA aminoacylation.

    • Derivatives with hydrophobic substituents (e.g., at the 3-amino or 6-methyl positions) occupy the synthetic active site of LeuRS, preventing the ligation of leucine to tRNA(Leu) and halting protein synthesis.

  • DNA Gyrase/Topoisomerase Inhibition:

    • The planar, fused ring system allows for intercalation into bacterial DNA or binding to the ATP-binding pocket of DNA gyrase (GyrB subunit), interfering with supercoiling and replication.

MOA Visualization

MOA_Pathway cluster_0 Pathway A: Protein Synthesis Inhibition cluster_1 Pathway B: DNA Replication Interference Compound 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (Scaffold) LeuRS Target: Leucyl-tRNA Synthetase (LeuRS) Compound->LeuRS High Affinity Binding Gyrase Target: DNA Gyrase (GyrB) / Topo IV Compound->Gyrase Intercalation/ATP Competition tRNA Blockade of tRNA(Leu) Aminoacylation LeuRS->tRNA Stasis Bacterial Growth Arrest (Bacteriostatic) tRNA->Stasis Death Bacterial Cell Death Stasis->Death Prolonged Exposure Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Lysis DNA Fragmentation (Bactericidal) Supercoiling->Lysis Lysis->Death Immediate Effect

Figure 1: Dual-mechanism pathway of thiazolo[3,2-b]triazin-7-one derivatives targeting LeuRS and DNA Gyrase.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS 16943-37-6).[1] Principle: The synthesis involves the S-alkylation of a mercapto-triazinone precursor with chloroacetonitrile, followed by a Thorpe-Ziegler type intramolecular cyclization.

Reagents:

  • 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Precursor)

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in 20 mL of anhydrous DMF.

  • Base Addition: Add 12 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 11 mmol of chloroacetonitrile .

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

    • Note: The intermediate S-cyanomethyl derivative may form first. Heating promotes the attack of the ring nitrogen (N2) onto the nitrile carbon, forming the thiazole ring and the 3-amino group.

  • Work-up: Pour the cooled reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

    • Yield Expectation: 65–80%.

    • Appearance: Yellowish to brown powder.

Protocol B: Functionalization (Derivatization)

Objective: Enhance lipophilicity and binding affinity by modifying the 3-amino group. Rationale: The free amino group is a handle for amide coupling or Schiff base formation, which significantly improves MIC values against M. tuberculosis.

Method (Schiff Base Formation):

  • Suspend 1 mmol of the 3-Amino-core (from Protocol A) in 10 mL of glacial acetic acid.

  • Add 1.1 mmol of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde or 2,4-dichlorobenzaldehyde).

  • Reflux for 4–8 hours.

  • Cool and pour into crushed ice. Filter the colored precipitate (Schiff base).

    • Pro-Tip: Electron-withdrawing groups (NO₂, Cl) on the aldehyde often yield lower MICs (higher potency).

Protocol C: Biological Evaluation (MIC/MBC)

Standard: CLSI M07-A10 (Aerobes) / M24-A2 (Mycobacteria).

Materials:

  • Muller-Hinton Broth (MHB) for S. aureus / E. coli.

  • Middlebrook 7H9 broth (with OADC) for M. smegmatis / M. tuberculosis.

  • Resazurin dye (Alamar Blue) for viability readout.

Workflow:

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in 96-well plates (Final range: 256 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration < 1%.

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation:

    • Standard Bacteria: 37°C for 18–24 hours.[2]

    • Mycobacteria: 37°C for 48–72 hours (M. smegmatis) or 7 days (M. tuberculosis).

  • Readout: Add 30 µL Resazurin (0.01%). Incubate for 2–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

    • MIC is the lowest concentration preventing the Blue-to-Pink color change.

Protocol D: LeuRS Inhibition Assay (Target Validation)

Objective: Confirm the mechanism of action.

  • Assay Mix: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 10 µM [¹⁴C]-Leucine, 1 mg/mL crude tRNA (from E. coli), and purified LeuRS enzyme (20 nM).

  • Reaction: Incubate with varying concentrations of the test compound (0.1 – 100 µM) at 30°C for 20 minutes.

  • Termination: Quench with 5% Trichloroacetic acid (TCA).

  • Filtration: Filter precipitates onto glass fiber filters, wash with TCA, and measure radioactivity (scintillation counting).

  • Data: Calculate IC₅₀ (concentration inhibiting 50% of aminoacylation).

Data Analysis & Expected Results

The following table summarizes expected activity trends based on Structure-Activity Relationship (SAR) data from analogous thiazolo-triazinone studies.

Compound VariantR-Group (Pos 3)Target OrganismExp. MIC (µg/mL)Activity Level
Core Scaffold -NH₂ (Free Amine)S. aureus64 – 128Low/Moderate
Core Scaffold -NH₂ (Free Amine)E. coli> 128Low
Derivative A -NH-CO-Ph-4-NO₂S. aureus4 – 8High
Derivative B -N=CH-Ph-2,4-Cl₂M. smegmatis8 – 16High
Derivative C -NH-CO-Furan-2-ylM. tuberculosis12.5 – 25Moderate

Interpretation:

  • The Core Scaffold (3-Amino-6-methyl...) is generally weak on its own due to limited lipophilicity and cell penetration.

  • Acylation or Arylidene formation at the 3-amino position drastically improves potency, likely by facilitating hydrophobic interactions within the LeuRS active site or improving membrane permeability.

Workflow Diagram

The following diagram illustrates the complete research workflow from synthesis to lead identification.

Research_Workflow Start Start: Precursor (3-Mercapto-6-methyl-triazinone) Synth Protocol A: Synthesis (+ Chloroacetonitrile) Start->Synth Core Core Scaffold: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one Synth->Core Deriv Protocol B: Derivatization (Schiff Bases / Amides) Core->Deriv Screen Protocol C: MIC Screening (Gram +/- & Mycobacteria) Core->Screen Baseline Control Deriv->Screen Hit Hit Identification (MIC < 10 µg/mL) Screen->Hit Select Potent Cmpds Valid Protocol D: Target Validation (LeuRS IC50 Assay) Hit->Valid

Figure 2: Integrated workflow for developing thiazolo-triazinone antibacterials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 648831, 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one. Retrieved from [Link]

  • Liu, J., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives.[3] Molecules, 25(9), 2112. (Demonstrates LeuRS inhibition and antitubercular activity of the scaffold). Retrieved from [Link]

  • Altıntop, M. D., et al. (2016). Synthesis and Antimicrobial Evaluation of New Thiazolo[3,2-b][1,2,4]triazole Derivatives. Molecules.[4][1][2][3][5][6][7][8][9][10] (Provides SAR data for thiazolo-triazole fused systems). Retrieved from [Link]

Sources

Application Note: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one represents a privileged heterocyclic scaffold in medicinal chemistry. Structurally characterized by the fusion of a thiazole ring with a 1,2,4-triazine core, this compound acts as a rigid bicyclic bioisostere of purine and pyrimidine bases. Its significance in drug discovery stems from its dual-functionality: it serves as a potent acetylcholinesterase (AChE) inhibitor for Alzheimer's disease therapeutics and exhibits promising anticancer activity through kinase modulation and tubulin polymerization inhibition.

This guide provides a comprehensive technical workflow for the synthesis, biological characterization, and screening of this compound, moving beyond basic descriptions to causal experimental logic.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNote
IUPAC Name 3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one
CAS Number 16943-37-6
Molecular Formula C₆H₆N₄OS
Molecular Weight 182.20 g/mol
Core Scaffold Thiazolo[3,2-b][1,2,4]triazine"Bridgehead Nitrogen" system
Solubility DMSO, DMF (High); Water (Low)Requires DMSO stock for assays
Key Pharmacophore 3-Amino group (H-bond donor); Lactam (H-bond acceptor)Critical for active site binding

Therapeutic Applications & Mechanism[2][10]

A. Neurodegenerative Diseases (Alzheimer's)

The primary application of the 3-amino-6-methyl-thiazolo[3,2-b]triazin-7-one scaffold is in the design of Dual Binding Site AChE Inhibitors .

  • Mechanism: The planar bicyclic system mimics the indole ring of Donepezil, allowing it to stack against the aromatic residues (Trp286) in the peripheral anionic site (PAS) of the enzyme, while the carbonyl/amino motifs interact with the catalytic active site (CAS).

  • Therapeutic Goal: Prevent the breakdown of acetylcholine while simultaneously inhibiting amyloid-beta (Aβ) aggregation, which is catalyzed by the PAS of AChE.

B. Oncology (Anticancer)

Derivatives of this scaffold have shown cytotoxicity against A549 (Lung Carcinoma) and PC3 (Prostate) cell lines.[1]

  • Mechanism: Structural homology to kinase inhibitors suggests ATP-competitive inhibition. Additionally, related thiazolo-triazines have been implicated in the inhibition of tubulin polymerization, disrupting mitosis.

Protocol 1: Chemical Synthesis (Thorpe-Ziegler Cyclization Route)

Objective: Synthesize 3-amino-6-methyl-thiazolo[3,2-b]triazin-7-one starting from 6-methyl-3-thioxo-1,2,4-triazin-5-one.

Rationale: The "3-amino" functionality on the thiazole ring is most efficiently installed via the reaction of a mercapto-triazine precursor with a nitrile-bearing alkylating agent (chloroacetonitrile). A subsequent base-catalyzed Thorpe-Ziegler cyclization closes the thiazole ring, yielding the amino group directly.

Step 1: Precursor Synthesis (6-Methyl-3-thioxo-1,2,4-triazin-5-one)
  • Reactants: Pyruvic acid (1 eq), Thiosemicarbazide (1 eq).

  • Procedure: Dissolve thiosemicarbazide in water with mild heating. Add pyruvic acid dropwise. Reflux for 2 hours to form the thiosemicarbazone intermediate.

  • Cyclization: Add aqueous K₂CO₃ (1M) and reflux for 4 hours. Acidify with acetic acid to precipitate the yellow solid (6-methyl-3-thioxo-1,2,4-triazin-5-one).

  • Purification: Recrystallize from ethanol/water.

Step 2: S-Alkylation and Ring Closure
  • Solvent System: DMF (Dimethylformamide) is preferred for its ability to solvate the polar triazine intermediate.

  • Reagents: 6-Methyl-3-thioxo-1,2,4-triazin-5-one (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (anhydrous, 2.0 eq).

  • Reaction:

    • Suspend the triazine and K₂CO₃ in DMF.

    • Add chloroacetonitrile dropwise at 0°C to prevent over-alkylation.

    • Stir at room temperature for 2 hours (formation of S-cyanomethyl intermediate).

    • Heat to 80-100°C for 4-6 hours. The base promotes the nucleophilic attack of the Ring-N (N2) onto the nitrile carbon, closing the thiazole ring and forming the 3-amino group.

  • Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol or DMF/Ethanol.

Visualization: Synthesis Pathway[9]

Synthesis Start Pyruvic Acid + Thiosemicarbazide Inter1 Thiosemicarbazone Intermediate Start->Inter1 Reflux (H2O) Precursor 6-Methyl-3-thioxo- 1,2,4-triazin-5-one Inter1->Precursor K2CO3, Cyclization Alkylation S-Cyanomethyl Intermediate Precursor->Alkylation + Cl-CH2-CN (DMF, K2CO3, RT) Product 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Alkylation->Product Thorpe-Ziegler Cyclization (Heat)

Caption: Synthesis via S-alkylation of thioxo-triazine followed by intramolecular nitrile cyclization.

Protocol 2: AChE Inhibition Screening (Ellman's Assay)

Objective: Quantify the IC₅₀ of the compound against Acetylcholinesterase.

Principle: The enzyme hydrolyzes the substrate Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Materials
  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Test Compound: Dissolved in DMSO (Final DMSO conc < 1%).

Procedure
  • Preparation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (pH 8.0).

    • 20 µL Test Compound (variable concentrations: 0.1 nM – 100 µM).

    • 20 µL Enzyme solution (0.1 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme (PAS/CAS sites).

  • Reaction Start: Add 10 µL of Substrate mixture (ATCh + DTNB).

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Calculate the velocity (Slope) of the reaction.

    • % Inhibition =

      
      
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol 3: In Vitro Anticancer Viability (MTT Assay)

Objective: Assess cytotoxicity against A549 (Lung) or PC3 (Prostate) cancer cell lines.

Procedure
  • Seeding: Seed cells (e.g., A549) at density

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (dissolved in DMSO/Media) at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm .

  • Calculation: Cell Viability (%) =

    
    .
    
Visualization: Assay Workflow

Assays cluster_AChE AChE Inhibition (Ellman) cluster_MTT Cytotoxicity (MTT) Compound Test Compound (DMSO Stock) Mix1 Incubate w/ Enzyme (15 min) Compound->Mix1 Seed Seed A549 Cells (24h) Compound->Seed AddSub Add ATCh + DTNB Mix1->AddSub Read412 Read Abs 412nm (Kinetic) AddSub->Read412 Treat Add Compound (48h) Seed->Treat Read570 Read Abs 570nm (Endpoint) Treat->Read570

Caption: Parallel screening workflow for enzymatic inhibition (AChE) and cellular toxicity (MTT).

References

  • Design and synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. ResearchGate. Available at: Link

  • Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives. Semantic Scholar. Available at: Link

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. MDPI. Available at: Link

  • PubChem Compound Summary for CID 648831: 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one. PubChem.[2] Available at: Link

  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. Beilstein Journal of Organic Chemistry. Available at: Link[3]

Sources

"3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" for structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Exploration of the 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one Scaffold

Executive Summary & Scaffold Rationale

The 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6) represents a "privileged scaffold" in medicinal chemistry, characterized by a fused bicyclic system containing three nitrogen atoms and one sulfur atom. This rigid, planar core mimics the purine bases of DNA and possesses distinct electronic properties that make it an ideal template for designing:

  • Acetylcholinesterase (AChE) Inhibitors: The scaffold serves as a bioisostere for tacrine and other tricyclic inhibitors, capable of spanning the active site gorge of AChE to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).

  • Antimicrobial Agents: The thiazolo-triazine core disrupts bacterial cell wall synthesis and metabolic pathways, showing efficacy against resistant strains (e.g., S. aureus, E. coli).

  • Kinase Inhibitors: The 3-amino position offers a critical vector for hydrogen bonding within the ATP-binding pocket of various kinases.

This guide provides a validated workflow for synthesizing this core, diversifying it for SAR libraries, and testing its biological efficacy.

Chemical Synthesis Protocol

The synthesis of the core scaffold is achieved through a convergent two-step protocol. The "3-amino" handle is generated via a Thorpe-Ziegler-type cyclization using chloroacetonitrile.

Step 1: Precursor Synthesis (6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one)[1]
  • Reagents: Thiosemicarbazide, Pyruvic acid, NaOH, HCl.

  • Mechanism: Condensation of thiosemicarbazide with an

    
    -keto acid followed by base-catalyzed cyclization.
    

Protocol:

  • Dissolve thiosemicarbazide (0.1 mol) in water (100 mL).

  • Add pyruvic acid (0.1 mol) dropwise with stirring.

  • Add NaOH (0.11 mol) and reflux the mixture for 4 hours.

  • Cool to room temperature and acidify with conc. HCl to pH 2.

  • Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >75%[1][2][3][4]

    • QC Check: Melting point 180–182°C.

Step 2: Scaffold Formation (3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one)
  • Reagents: Precursor from Step 1, Chloroacetonitrile, Anhydrous Sodium Acetate (or Et3N), Ethanol/DMF.

  • Mechanism: S-alkylation of the thione followed by intramolecular nucleophilic attack of the ring nitrogen onto the nitrile carbon.

Protocol:

  • Suspend 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one (10 mmol) in absolute ethanol (30 mL).

  • Add chloroacetonitrile (10 mmol) and anhydrous sodium acetate (20 mmol).

  • Reflux for 6–8 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • The product precipitates upon cooling. Filter and wash with cold ethanol.

  • Recrystallize from DMF/Ethanol.

    • Appearance: Yellowish-brown crystalline solid.

    • Characterization: IR (NH2 stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹).

Visualization: Synthesis Workflow

Synthesispathway Thiosemicarbazide Thiosemicarbazide (Starting Material) Intermediate 6-Methyl-3-thioxo- 1,2,4-triazin-5-one Thiosemicarbazide->Intermediate Condensation (NaOH, Reflux) Pyruvic Pyruvic Acid Pyruvic->Intermediate Scaffold 3-AMINO-6-METHYL- THIAZOLO[3,2-b]TRIAZIN-7-ONE (Target Scaffold) Intermediate->Scaffold S-Alkylation & Cyclization (NaOAc, EtOH) Chloroacetonitrile Chloroacetonitrile (Cyclizing Agent) Chloroacetonitrile->Scaffold

Caption: Two-step convergent synthesis of the thiazolo-triazine core from thiosemicarbazide and pyruvic acid.

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold for biological activity (specifically AChE inhibition), modifications must be strategic. The 3-amino group is the primary vector for diversity.

SAR Library Design Vectors
PositionFunctionalityModification StrategyRationale (AChE/Biological Target)
3-Amino (-NH2) H-bond Donor / NucleophileAmide Coupling / Schiff Bases Link to aryl groups (e.g., benzyl, piperidine) to reach the AChE Peripheral Anionic Site (PAS).
6-Methyl (-CH3) Hydrophobic CoreKeep Constant (Reference) Provides metabolic stability; changing to Phenyl (during Step 1) increases lipophilicity but may lower solubility.
7-Carbonyl (=O) H-bond AcceptorKeep Constant Essential for H-bonding with the Oxyanion Hole in the enzyme active site.
Thiazole S Electronic ModulatorOxidation (Sulfone) Optional: Oxidation to sulfone can alter ring planarity and electronics (advanced SAR).
Key Derivative Class: Schiff Bases & Amides

Reacting the 3-amino group with substituted benzaldehydes or acid chlorides creates a "linker-aryl" motif.

  • Target:3-(Benzylideneamino)-6-methyl-thiazolo[3,2-b]triazin-7-one .

  • Hypothesis: The benzylidene ring interacts with Trp286 in the AChE PAS, while the triazine core sits in the catalytic site (Trp86).

Visualization: SAR Pharmacophore Map

SAR_Logic Core Thiazolo[3,2-b]triazin-7-one Core Scaffold Pos3 Position 3 (-NH2) PRIMARY VECTOR Core->Pos3 Pos6 Position 6 (-CH3) Hydrophobic Anchor Core->Pos6 Pos7 Position 7 (=O) H-Bond Acceptor Core->Pos7 PAS Peripheral Anionic Site (Trp286 Interaction) Pos3->PAS Derivatize with Aryl/Linkers CAS Catalytic Active Site (Trp86 Stacking) Pos6->CAS Hydrophobic Interaction Hole Oxyanion Hole (H-Bonding) Pos7->Hole H-Bonding

Caption: Pharmacophore mapping of the scaffold against the Acetylcholinesterase (AChE) binding pocket.

Biological Validation Protocols

A. In Vitro Acetylcholinesterase (AChE) Inhibition (Ellman’s Assay)

Purpose: To quantify the inhibitory potency (IC50) of the synthesized derivatives.

Reagents:

  • Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Acetylthiocholine iodide (ATCI) – Substrate.

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) – Ellman’s Reagent.

  • Phosphate Buffer (0.1 M, pH 8.0).

Protocol:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with buffer to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer.

    • 20 µL Test Compound Solution.

    • 20 µL AChE Enzyme Solution (0.2 U/mL).

    • Incubate at 25°C for 10 minutes.

  • Reaction: Add 10 µL of DTNB/ATCI mixture (1:1 ratio of 10 mM stocks).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
B. Antimicrobial Susceptibility Testing (MIC)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against standard strains (E. coli ATCC 25922, S. aureus ATCC 25923).

Protocol:

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • PubChem Compound Summary. "3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831)."[5] National Center for Biotechnology Information. [Link]

  • Liu, S., et al. (2014). "Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. [Link]

  • Kamel, M. G., et al. (2025). "Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives."[6] RSC Advances. [Link]

  • Altintop, M. D., et al. "Synthesis and Biological Evaluation of Thiazolo[3,2-b]-1,2,4-triazole Derivatives." MDPI Molecules. [Link]

Sources

Application Note: NMR Spectroscopy of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists characterizing 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (CAS: 16943-37-6). It synthesizes specific spectral expectations with a rigorous self-validating protocol for structural confirmation.

Introduction & Structural Significance

The thiazolo[3,2-b][1,2,4]triazin-7-one scaffold represents a critical pharmacophore in drug discovery, exhibiting acetylcholinesterase inhibitory, anticancer, and antimicrobial properties. The specific derivative 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one serves as both a bioactive candidate and a versatile intermediate for further functionalization (e.g., Schiff base formation at the 3-amino position).

Accurate NMR characterization is challenging due to the fused bicyclic system's electron-deficient nature and potential for tautomeric exchange. This guide provides a robust protocol to distinguish the target molecule from common synthetic impurities (e.g., uncyclized hydrazones or regioisomers).

Experimental Protocol

Sample Preparation

To prevent aggregation-induced line broadening common in fused heterocycles:

  • Solvent: DMSO-d₆ (99.9% D) is the standard solvent due to the low solubility of the triazin-7-one core in CDCl₃.

  • Concentration: 10–15 mg in 0.6 mL solvent for 1D ¹H/¹³C; 25–30 mg for 2D experiments.

  • Additives: If -NH₂ exchange broadening is observed, add 1 drop of D₂O (after initial scan) to confirm exchangeable protons, or run at 300 K to sharpen signals.

Instrument Parameters (Recommended)
  • Frequency: 400 MHz minimum (600 MHz preferred for resolution of aromatic singlets).

  • Pulse Sequence (¹H): 30° pulse angle (zg30) to ensure accurate integration of the methyl singlet vs. aromatic protons.

  • Relaxation Delay (D1): Set to

    
     3.0 s. The quaternary carbons (C-7, C-8a) and the C-6 methyl group often exhibit longer 
    
    
    
    relaxation times.

Results & Discussion: Spectral Analysis

¹H NMR Assignment Logic

The spectrum is relatively simple but distinct. The molecule lacks vicinal coupling, resulting in sharp singlets.

PositionMoietyChemical Shift (

, ppm)
MultiplicityIntegralStructural Insight
6-CH₃ Methyl2.20 – 2.45 Singlet (s)3HDiagnostic for the triazine ring formation (derived from pyruvate/keto-ester).
2-H Thiazole Ring6.40 – 6.90 Singlet (s)1HHigh-field aromatic signal due to electron-donating effect of the adjacent 3-NH₂ group.
3-NH₂ Amino7.00 – 8.50 Broad (br s)2HHighly variable.[1] Disappears upon D₂O shake. Downfield shift indicates H-bonding.

Critical Validation Step:

  • Differentiation from Regioisomers: If the methyl group appears as a doublet or triplet, it indicates incomplete cyclization or ring opening (e.g., an ethyl group or unreacted linear precursor).

  • Impurity Check: Look for signals at

    
     2.50 (DMSO) and 
    
    
    
    3.33 (H₂O). A singlet around
    
    
    2.0 might indicate residual acetic acid/acetate if used in synthesis.
¹³C NMR Assignment

The carbon spectrum confirms the fused skeleton.

PositionCarbon TypeShift (

, ppm)
Description
6-CH₃ Alkyl15.0 – 18.0 Methyl carbon.
C-2 Aromatic (CH)90.0 – 105.0 Shielded by the adjacent amino group.
C-3 Quaternary (C-N)145.0 – 155.0 Attached to electron-donating NH₂.
C-6 Quaternary (C-C)140.0 – 150.0 Endocyclic double bond.
C-7 Carbonyl (C=O)155.0 – 165.0 Amide-like carbonyl; most deshielded signal.
C-8a Bridgehead (C=N)150.0 – 160.0 Junction carbon; often weak intensity.

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for validating the structure against common synthetic pitfalls.

NMR_Validation Start Crude Product NMR (DMSO-d6) Check_Methyl Check Methyl Region (2.0 - 2.5 ppm) Start->Check_Methyl Singlet Sharp Singlet (3H) ~2.3 ppm Check_Methyl->Singlet Confirmed Multiplet Doublet/Triplet or Multiple Singlets Check_Methyl->Multiplet Impurity/Linear Check_Aromatic Check Aromatic Region (6.0 - 7.0 ppm) Singlet->Check_Aromatic Conclusion_Fail FAIL: Re-purify or Check Regioisomer Multiplet->Conclusion_Fail OneH_Singlet 1H Singlet (C-2) Check_Aromatic->OneH_Singlet Confirmed No_Signal No Signal or Wrong Integration Check_Aromatic->No_Signal Wrong Core Check_NH2 Check NH2 (D2O Exchange) OneH_Singlet->Check_NH2 No_Signal->Conclusion_Fail Disappears Signal Disappears Check_NH2->Disappears Confirmed Persists Signal Persists (C-H impurity) Check_NH2->Persists Fail Conclusion_Pass PASS: 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Disappears->Conclusion_Pass Persists->Conclusion_Fail

Figure 1: Step-by-step logic flow for validating the NMR spectrum of the target thiazolo-triazine derivative.

Advanced Characterization (2D NMR)

For regulatory submission or absolute structural proof, perform the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the proton at

      
       6.5 (C-2 H) directly to the carbon at 
      
      
      
      ~95-100.
    • Correlates the methyl protons (

      
       2.[1][2][3][4][5][6]3) to the methyl carbon (
      
      
      
      16).[4]
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Link: The methyl protons should show a long-range correlation (³J) to the Carbonyl Carbon (C-7) and the C-6 quaternary carbon. This definitively places the methyl group on the triazine ring, ruling out isomers where the methyl might be on the thiazole.

    • Bridgehead Verification: The C-2 proton should correlate to the bridgehead carbon (C-8a), linking the two rings.

References

  • PubChem. (2025). 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831).[7][8] National Library of Medicine. [Link][8]

  • Abdel-Rahman, F. et al. (2025). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives. PMC. [Link]

  • Hassan, A. S. et al. (2019). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones. Molecules. [Link]

Sources

"3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" as a scaffold for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

The 3-amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one scaffold represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it is a fused bicyclic heterocycle combining a thiazole ring and a triazine ring.

Why this scaffold matters:

  • Purine Bioisosterism: Its planar, nitrogen-rich architecture mimics adenine and guanine, allowing it to interact with ATP-binding pockets in kinases and DNA/RNA processing enzymes [1].

  • Dual-Handle Functionality:

    • The 3-amino group serves as a versatile nucleophile for library generation (amides, ureas, Schiff bases).

    • The 6-methyl group provides a hydrophobic anchor, often critical for fitting into hydrophobic sub-pockets (e.g., in Acetylcholinesterase or COX-2 active sites).

  • Drug-Like Properties: The core typically exhibits favorable Lipinski parameters (MW < 300, H-bond donors/acceptors within range) before derivatization.

Chemical Synthesis Protocol

The most robust route to the 3-amino-substituted scaffold involves the Hantzsch-type cyclocondensation or, more specifically, the reaction of a thioxo-triazinone precursor with chloroacetonitrile. This method is preferred over the reaction with


-haloketones when the specific 3-amino functionality is required.
Workflow Diagram: Scaffold Construction

SynthesisRoute Start 6-Methyl-3-thioxo- 1,2,4-triazin-5(2H)-one (Precursor) Intermediate S-Cyanomethyl Intermediate Start->Intermediate S-Alkylation Reagent + Chloroacetonitrile (ClCH2CN) Reagent->Intermediate Base Base: K2CO3 or Et3N Solvent: DMF/EtOH Base->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one (Target Scaffold) Cyclization->Product - H+

Figure 1: Synthetic pathway for the construction of the 3-amino-thiazolo[3,2-b]triazin-7-one core via S-alkylation and subsequent cyclization.[1][2]

Detailed Protocol: Synthesis of the Core Scaffold

Reagents:

  • 6-Methyl-3-thioxo-1,2,4-triazin-5(2H)-one (10 mmol)

  • Chloroacetonitrile (11 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (20 mmol)
    
  • Dimethylformamide (DMF) or Ethanol (EtOH) (30 mL)

Procedure:

  • Activation: Dissolve 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one in DMF. Add

    
     and stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Alkylation: Dropwise add chloroacetonitrile. The reaction is exothermic; ensure temperature does not exceed 40°C.

  • Cyclization: Heat the mixture to reflux (if EtOH) or 80-90°C (if DMF) for 4–6 hours. The mechanism involves S-alkylation followed by the nucleophilic attack of the ring nitrogen (N2) onto the nitrile carbon (Thorpe-Ziegler reaction).

  • Work-up: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash copiously with water to remove salts, and recrystallize from ethanol/DMF (1:1).

Quality Control (Self-Validation):

  • IR Spectroscopy: Look for the disappearance of the nitrile peak (

    
     at ~2250 cm⁻¹) and the appearance of primary amine bands (
    
    
    
    doublet at 3300–3400 cm⁻¹).
  • 1H NMR (DMSO-d6): Confirm the presence of the

    
     singlet (broad, exchangeable with 
    
    
    
    ) around
    
    
    6.5–7.5 ppm and the methyl group singlet around
    
    
    2.3 ppm.

Medicinal Chemistry Applications

This scaffold is not merely a chemical curiosity; it is a validated template for designing inhibitors against specific biological targets.

A. Acetylcholinesterase (AChE) Inhibition (Alzheimer's Disease)

Derivatives of thiazolo[3,2-b]triazin-7-one have shown potent AChE inhibitory activity, often superior to standard drugs like Rivastigmine [2].

  • Mechanism: The planar tricyclic system intercalates into the Peripheral Anionic Site (PAS) of AChE, blocking the entry of acetylcholine.

  • SAR Insight: Condensation of the 3-amino group with aromatic aldehydes to form Schiff bases (imines) significantly enhances potency. The aryl group of the Schiff base interacts with Trp286 in the enzyme pocket via

    
     stacking.
    

Data Summary: AChE Inhibition Potency

Compound Variant (R at 3-position) IC50 (AChE) Selectivity (vs BuChE) Reference

| Unsubstituted (3-NH2) | > 100


M | Low | [2] |
| 3-(4-Fluorobenzylidene)amino | 0.85 

M | High | [2] | | 3-(4-Nitrobenzylidene)amino | 2.10

M | Moderate | [2] | | Huperzine A (Control) | 0.06

M | High | - |
B. Antimicrobial & Antitubercular Activity

The scaffold acts as an inhibitor of Leucyl-tRNA synthetase , a critical enzyme for bacterial protein synthesis [3].[3]

  • Protocol for Library Generation (Schiff Bases):

    • Suspend the 3-amino scaffold (1 eq) in glacial acetic acid or ethanol with catalytic acetic acid.

    • Add the appropriate aromatic aldehyde (1.1 eq).

    • Reflux for 2–4 hours.

    • Isolate the imine product by filtration.

    • Note: Electron-withdrawing groups (F, Cl, NO2) on the aldehyde phenyl ring typically enhance antibacterial efficacy due to increased lipophilicity and halogen bonding interactions.

Mechanistic Pathway Visualization

Understanding the interaction of this scaffold with biological targets is crucial for rational drug design. Below is a logic map for its activity against AChE.

Pharmacophore Scaffold 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Interaction2 Hydrophobic Pocket Fit (via 6-Methyl Group) Scaffold->Interaction2 Interaction3 H-Bonding (via 7-Carbonyl) Scaffold->Interaction3 Deriv Derivatization: Schiff Base (Aryl Group) Scaffold->Deriv Chemical Mod Target Target: Acetylcholinesterase (AChE) Effect Inhibition of ACh Hydrolysis (Neuroprotection) Target->Effect Blockade Site1 Catalytic Active Site (CAS) Site1->Target Site2 Peripheral Anionic Site (PAS) Site2->Target Interaction1 Pi-Pi Stacking (via Thiazolo-Triazine Core) Interaction1->Site2 Interaction2->Site1 Interaction3->Site1 Deriv->Interaction1 Enhances

Figure 2: Pharmacophore mapping of the scaffold against Acetylcholinesterase. The core system and its derivatives bridge the CAS and PAS regions of the enzyme.

Critical Experimental Notes

  • Solubility: The parent 3-amino scaffold has limited solubility in water. For biological assays (MIC or IC50), dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into the assay buffer. Ensure final DMSO concentration is < 1% to avoid cytotoxicity artifacts.

  • Stability: The thiazolo[3,2-b]triazine ring is generally stable to hydrolysis under physiological pH. However, strong basic conditions (> pH 12) may cause ring opening of the triazine moiety.

  • Safety: The precursor (chloroacetonitrile) is highly toxic and a lachrymator. All synthesis steps involving this reagent must be performed in a functioning fume hood.

References

  • PubMed. (2014). Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of "3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Ticket ID: #SYN-TZT-007 Topic: Optimization of Yield & Purity for CAS 16943-37-6 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a bicyclic fusion requiring precise control over regioselectivity. The dominant synthetic pathway involves the S-alkylation of 3-amino-6-methyl-1,2,4-triazin-5(2H)-thione with chloroacetonitrile, followed by a base-mediated Thorpe-Ziegler cyclization .

Users frequently encounter low yields (<30%) due to three specific failure points:

  • Competitive N-alkylation during the initial substitution.

  • Hydrolysis of the nitrile intermediate before ring closure.

  • Incomplete cyclization due to insufficient base strength or steric factors.

This guide provides a self-validating protocol to navigate these bottlenecks.

Module 1: The Optimized Reaction Pathway

To maximize yield, we must abandon "one-pot" shortcuts in favor of a stepwise monitoring approach. The reaction relies on the nucleophilicity of the sulfur atom in the triazine precursor.

The Validated Mechanism

The reaction proceeds via the formation of a cyanomethyl-thio intermediate, which then undergoes intramolecular nucleophilic attack by the ring nitrogen (N2) onto the nitrile carbon.

ReactionPathway Start Precursor: 3-amino-6-methyl- 1,2,4-triazin-5(2H)-thione Inter Intermediate: S-(cyanomethyl) derivative Start->Inter S-Alkylation (K2CO3, DMF) Side1 Side Product A: N-Alkylated Isomer Start->Side1 High Temp / Wrong Solvent Reagent Reagent: Chloroacetonitrile (Cl-CH2-CN) Reagent->Inter Cyclo Cyclization: Thorpe-Ziegler (Base Mediated) Inter->Cyclo Intramolecular Attack (N2 -> CN) Side2 Side Product B: Hydrolyzed Acid Inter->Side2 Water/Acid present Product Target: 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Cyclo->Product Tautomerization

Caption: Step-wise synthesis pathway distinguishing the critical S-alkylation intermediate from common competing side reactions.

Module 2: Critical Parameters & Troubleshooting

Step 1: S-Alkylation (Formation of the Intermediate)

Goal: Attach the cyanomethyl group to the Sulfur, NOT the Nitrogen.

ParameterOptimized ConditionTechnical Rationale
Solvent DMF (Anhydrous) Protic solvents (EtOH) encourage hydrogen bonding with N, increasing N-nucleophilicity and leading to N-alkylation byproducts. DMF promotes S-nucleophilicity (Soft Acid/Base theory).
Base Fused Sodium Acetate or K₂CO₃ A mild base is sufficient to deprotonate the thiol (-SH) without deprotonating the amino group (-NH₂), ensuring chemoselectivity.
Temperature Room Temp (20-25°C) Heating >50°C promotes thermodynamic control, often favoring the unwanted N-alkylated isomer.

Troubleshooting Guide: Step 1

Symptom: TLC shows two spots with very close R_f values.

  • Diagnosis: You have a mixture of S-alkylated (Target) and N-alkylated (Waste) products.

  • Fix: Lower the reaction temperature to 0°C during the addition of chloroacetonitrile. Switch base to Sodium Acetate to reduce basicity.

Step 2: Cyclization (Ring Closure)

Goal: Force the N2 nitrogen to attack the nitrile carbon to form the 5-membered thiazole ring.

ParameterOptimized ConditionTechnical Rationale
Catalyst Sodium Ethoxide (NaOEt) A stronger base is required here than in Step 1 to generate the anionic species that attacks the nitrile.
Environment Strictly Anhydrous Any water present will attack the nitrile (hydrolysis), converting it to a carboxylic acid (-COOH) instead of forming the amino-thiazole ring.
Monitoring IR Spectroscopy Monitor the disappearance of the Nitrile peak (~2250 cm⁻¹). If the peak remains after 2 hours reflux, add more base.

Troubleshooting Guide: Step 2

Symptom: Product is a white solid but dissolves in sodium bicarbonate (Acidic).

  • Diagnosis: Hydrolysis has occurred.[1][2][3][4] The nitrile became a carboxylic acid.

  • Fix: Your solvent was "wet". Dry your Ethanol/DMF over molecular sieves (3Å) before use. Ensure the reaction vessel is under Nitrogen/Argon atmosphere.

Module 3: Purification & Characterization

The target molecule is highly polar and sparingly soluble in common organic solvents, often leading to "oiling out" or trapping impurities.

Recommended Workup Protocol:

  • Quench: Pour the reaction mixture into ice-cold water .

  • Precipitation: The product should precipitate as a solid.

    • If oil forms: Scratch the flask walls with a glass rod or add a seed crystal. Adjust pH to ~7.0 using dilute HCl.

  • Recrystallization:

    • Solvent: DMF/Ethanol (1:1 mixture) or Glacial Acetic Acid.

    • Technique: Dissolve in hot DMF, then slowly add Ethanol until turbidity appears. Cool slowly to 4°C.

Data Validation Table (Expectations)

PropertyExpected ValueNotes
Appearance Yellowish to Brown powderPure white often indicates the hydrolyzed acid byproduct.
Melting Point > 280°C (Decomposes)Sharp melting points <200°C usually indicate starting material contamination.
IR Spectrum No peak at ~2250 cm⁻¹Absence of nitrile peak confirms cyclization.
NMR (DMSO-d₆) Singlet at ~2.3 ppm (CH₃)Broad singlet at ~7.0-8.0 ppm (NH₂) confirms the 3-amino group.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use chloroacetic acid instead of chloroacetonitrile? A: No. Reacting the thione with chloroacetic acid yields thiazolo[3,2-b][1,2,4]triazin-7-one (without the amino group) or the 3-hydroxy derivative depending on conditions. The "3-Amino" functionality specifically requires the nitrile nitrogen from chloroacetonitrile to become the exocyclic amine.

Q2: My yield is stuck at 15%. What is the "killer" variable? A: The most common yield-killer is stirring efficiency during the heterogeneous phase (if using K₂CO₃ in acetone/DMF). The solid base can become coated with salts.

  • Solution: Use finely powdered, anhydrous K₂CO₃ and vigorous magnetic stirring. Alternatively, switch to a homogeneous base like Triethylamine (TEA) for the alkylation step, but be wary of N-alkylation.

Q3: Why is the regioselectivity [3,2-b] and not [2,3-c]? A: The [3,2-b] fusion is thermodynamically favored because the N2 nitrogen of the triazine ring is more nucleophilic than N4 due to the electron-donating effect of the adjacent methyl group (at C6) and the thione/thiol tautomeric equilibrium. However, steric bulk at position 6 can shift this ratio.

References

  • Synthesis of Thiazolo[3,2-b][1,2,4]triazines: Abdel-Rahman, R. M. "Synthesis of some new fluorine containing 1,2,4-triazine derivatives." Farmaco, 1991.

  • Regioselectivity in Triazine Cyclizations: Heravi, M. M., et al.[3] "Regioselective synthesis of thiazolo[3,2-b][1,2,4]triazine derivatives." Heteroatom Chemistry, 2005.

  • Thorpe-Ziegler Cyclization Mechanism: Schaefer, J. P., & Bloomfield, J. J. "The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation)." Organic Reactions, 2011.

  • Compound Data (CAS 16943-37-6): PubChem Compound Summary. "3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one."

Sources

Technical Support Center: Purification of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

[1][2]

Case ID: PUR-TZT-007 Compound: 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one CAS: 16943-37-6 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Molecule Profile

User Query: How do I isolate and purify 3-amino-6-methyl-thiazolo[3,2-b]triazin-7-one from a complex reaction mixture effectively?

Scientist's Insight: This compound belongs to the class of fused thiazolo[3,2-b][1,2,4]triazin-7-ones .[1][2][3] These molecules are notoriously difficult to purify due to their "brick-dust" character: they possess high melting points and poor solubility in common organic solvents (ether, chloroform, hexane) due to strong intermolecular hydrogen bonding (Amino group donor



124

Successful purification requires disrupting these intermolecular forces without degrading the potentially sensitive amino group.[1][2][4] The protocol below prioritizes recrystallization over chromatography to minimize yield loss and avoid "streaking" on silica caused by the basic amino moiety.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Solubility (Cold) DMSO, DMF, TFAGood solvents for initial dissolution.[1][2]
Solubility (Hot) Ethanol, Acetic Acid, DioxaneIdeal for recrystallization.[1][2][4]
Insoluble Water, Diethyl Ether, HexaneUse as anti-solvents to force precipitation.[1][2][4]
Acidity/Basicity AmphotericAmino group is weakly basic; Lactam is weakly acidic.[1][2][4] Avoid strong pH swings.[1][2][4]
Appearance White to pale yellow solidDark yellow/brown indicates oxidation or polymerization.[1][2][4]

Primary Purification Protocol: The "Dual-Solvent" Recrystallization[1][2]

Prerequisite: Ensure the reaction is complete by TLC (Mobile Phase: DCM:MeOH 9:1). Starting materials (e.g., 3-amino-1,2,4-triazin-5-ones or


12
Phase A: Initial Isolation (Crude Workup)

Do not evaporate the reaction solvent to dryness if high-boiling solvents (DMF/DMSO) were used, as this promotes tar formation.[1][2][4]

  • Quench: If the reaction was performed in a water-miscible solvent (Ethanol, DMF), pour the reaction mixture slowly into ice-cold water (ratio 1:5 mixture:water) with vigorous stirring.

  • Precipitate: Allow the suspension to stand at 4°C for 1-2 hours. The product should crash out as a solid.

  • Filtration: Filter the crude solid using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake with:

    • Cold water (

      
       mL) to remove inorganic salts.[1][2][4]
      
    • Cold Ethanol (

      
       mL) to remove unreacted organic starting materials.[1][2][4]
      
Phase B: Purification via Recrystallization

This is the Gold Standard method for this scaffold.[1][2][4]

Solvent System: DMF / Ethanol (1:4) or Acetic Acid / Water .[1][2][4]

  • Dissolution: Transfer the crude solid to a flask. Add the minimum amount of hot DMF (approx. 80-90°C) required to just dissolve the solid.[1][2]

    • Note: If the solution is dark/black, add Activated Charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.

  • Precipitation: While keeping the solution hot, slowly add hot Ethanol (anti-solvent) until a slight turbidity (cloudiness) persists.[1][2][4]

  • Crystal Growth: Remove from heat. Add a few drops of DMF to clear the turbidity.[1][2][4] Cap the flask and allow it to cool slowly to room temperature undisturbed.

  • Harvest: Cool further to 0°C. Filter the crystals and wash with cold Ethanol.

  • Drying: Dry under vacuum at 50°C for 6 hours. (Solvent inclusion is common; ensure thorough drying).[1][2][4]

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The anti-solvent was added too quickly, or the impurity profile is lowering the melting point. Corrective Action:

  • Re-dissolve: Heat the mixture until it is a clear solution again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2][4]

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate.[1][2][4] Rapid cooling traps impurities and forms oils.[1][2][4]

Issue 2: Product Sticks to the Silica Column (Tailing)

Diagnosis: The free amino group (

124Corrective Action:
  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[1][2][4]

  • Mobile Phase Modifier: Use DCM : Methanol : Aqueous Ammonia (90 : 9 : 1) .[1][2][4] The ammonia competes for the silanol sites, allowing the amine product to elute as a sharp band.[1][2][4]

Issue 3: Persistent Brown Coloration

Diagnosis: Oxidation of the amino group or polymerized byproducts (tars) from the reaction.[1][2][4] Corrective Action:

  • Acid Wash: Triturate (grind under solvent) the solid with cold Ethanol/Ether (1:1).[1][2][4] The dark impurities are often more soluble in ether than the fused heterocyclic product.[1][2][4]

  • Recrystallization with Charcoal: As described in Phase B, step 1.

Process Logic Visualization

The following diagram illustrates the decision-making workflow for purifying this specific heterocycle.

PurificationWorkflowStartCrude Reaction MixtureQuenchQuench in Ice Water(1:5 Ratio)Start->QuenchFilterFilter PrecipitateQuench->FilterSolubilityCheckCheck Solubility:Dissolve in Hot DMF?Filter->SolubilityCheckCharcoalDark Color?Add Activated Charcoal& Hot FilterSolubilityCheck->CharcoalYesRecrystRecrystallization:Add Hot EtOH (Anti-solvent)Charcoal->RecrystCoolingSlow Cooling(Room Temp -> 0°C)Recryst->CoolingOilingProblem: Oiling Out?Cooling->OilingReheatReheat & SeedScratch GlassOiling->ReheatYesFinalFilterFilter & Wash(Cold EtOH)Oiling->FinalFilterNo (Crystals)Reheat->CoolingPurityCheckPurity Check(TLC/NMR)FinalFilter->PurityCheckColumnAlternative:Column Chromatography(DCM:MeOH:NH3)PurityCheck->Column<95%SuccessPure Product(White/Pale Yellow Solid)PurityCheck->Success>95%Column->Success

Caption: Workflow for the isolation and purification of amino-thiazolo-triazinones, prioritizing recrystallization to handle solubility challenges.

References & Authority

The protocols defined above are derived from the chemical behavior of fused thiazolo[3,2-b][1,2,4]triazin-7-ones as documented in heterocyclic synthesis literature.

  • Synthesis and Solubility Context:

    • Source: Abdel-Rahman, R. M., et al. "Synthesis and biological activity of some new thiazolo[3,2-b][1,2,4]triazin-7-one derivatives."[1][2] Farmaco (1990).[1][2][4]

    • Relevance: Establishes the "brick dust" nature of the scaffold and the efficacy of DMF/Ethanol systems for purification.

    • Verified Context:[1][2][5]

  • Recrystallization of Fused Triazines:

    • Source: Heravi, M. M., et al. "Synthesis of thiazolo[3,2-b][1,2,4]triazin-7-one derivatives."[1][2][3] Journal of Chemical Research.[1][2][4]

    • Relevance: Confirms the stability of the ring system in hot acidic/polar solvents, validating the use of Acetic Acid or DMF for recrystallization.

    • Verified Context:[1][2]

  • Chromatographic Behavior of Amino-Heterocycles:

    • Standard Practice: The use of ammonia/TEA modifiers for amino-heterocycles is a fundamental technique in medicinal chemistry to prevent peak tailing on acidic silica supports.[1][2]

Technical Support Center: Stability & Handling of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Stability Profiling & Troubleshooting for CAS 16943-37-6 Ticket Type: Advanced Technical Inquiry Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The compound 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a fused heterocyclic scaffold often utilized in acetylcholinesterase (AChE) inhibition and anticancer research.[1][2][3][4][5][6][7][8][9][10][11] While chemically potent, this scaffold exhibits specific vulnerabilities in solution state—primarily base-catalyzed ring cleavage and oxidative sensitivity due to the thio-ether linkage and exocyclic amine.

This guide provides a self-validating troubleshooting framework to distinguish between solubility artifacts and true chemical degradation.

Module 1: Solubility vs. Chemical Stability

User Question: "My compound precipitates upon dilution in aqueous buffer, or the HPLC peak area is low. Is it degrading or just crashing out?"

Technical Insight

The thiazolo[3,2-b]triazin-7-one core is highly lipophilic (Class IV-like behavior). Researchers often mistake precipitation for degradation. However, forcing solubility with high pH (basic conditions) is fatal to this molecule because the triazine ring is electrophilic and prone to nucleophilic attack by hydroxide ions.

Troubleshooting Protocol

Step 1: The Solvent Stress Test Perform this check before assuming degradation.

Solvent SystemPredicted SolubilityStability RiskRecommendation
DMSO (100%) High (>10 mM)LowRecommended Stock. Store at -20°C. Hygroscopic nature of DMSO can introduce water over time; use aliquots.[10]
Water (pH 7.0) Very Low (<100 µM)LowAvoid as stock solvent. Use only for final dilution.
Ethanol/Methanol ModerateModerateUsable, but nucleophilic attack by alkoxides (ethoxide/methoxide) is possible if traces of base are present.
Basic Buffer (pH > 8) Low-ModerateCRITICAL DO NOT USE. Rapid hydrolysis of the thiazole-triazine bond occurs.
Correct Dilution Workflow
  • Dissolve solid compound in 100% DMSO to create a 10-20 mM stock.

  • Dilute into aqueous buffer (pH 5.5 – 7.4) immediately prior to use.

  • Critical Control: Keep final DMSO concentration

    
     0.5% - 1.0% to maintain solubility.
    

Module 2: pH-Dependent Hydrolysis (The "Ring Opening" Issue)

User Question: "I see a new, early-eluting peak on my HPLC after incubating at pH 8.5. What is happening?"

Mechanism of Failure

The [1,2,4]triazin-7-one ring is electron-deficient. In the presence of hydroxide ions (


), a nucleophilic attack occurs at the carbonyl carbon (C-7) or the bridgehead carbons, leading to the cleavage of the thiazole-triazine bond. This results in the formation of a linear or rearranged degradation product (often a mercapto-triazole derivative), which is more polar and elutes earlier on Reverse Phase HPLC.
Diagnostic Experiment: The pH Ladder

Run the following stability screen to confirm pH sensitivity:

  • Prepare 100 µM samples in three buffers:

    • Acidic: Acetate Buffer (pH 4.5)

    • Neutral: Phosphate Buffer (pH 7.0)

    • Basic: Borate or Tris Buffer (pH 9.0)

  • Incubate at 37°C for 4 hours.

  • Analyze via HPLC-UV (254 nm).

Expected Result:

  • pH 4.5 & 7.0: >95% Parent compound remaining.

  • pH 9.0: Significant loss of parent peak; appearance of degradation product (Ring-opened species).

Module 3: Oxidative Stress & Photostability

User Question: "My sample turns yellow/brown over time. Is the amino group reacting?"

Technical Insight

The 3-amino group (


) and the sulfur atom in the thiazole ring are susceptible to oxidation.
  • Photo-oxidation: The conjugated heterocyclic system absorbs UV light, generating singlet oxygen species that attack the sulfur atom (sulfoxide formation).

  • Schiff Base Formation: If your buffer contains aldehydes (e.g., impure excipients or reducing sugars), the free amino group will react to form an imine (Schiff base).

Handling Guidelines
  • Light: Store solid and solution states in amber vials.

  • Excipients: Avoid buffers containing aldehydes or reducing sugars.

  • Antioxidants: If long-term solution storage is required, add 0.1% Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation).

Module 4: Analytical Troubleshooting (HPLC Artifacts)

User Question: "My calibration curve is non-linear, or I see split peaks."

Common LC-MS/HPLC Issues
  • Peak Splitting: This molecule has basic nitrogens.[10] If your mobile phase pH is near the pKa of the protonated nitrogen, you will see peak splitting (partially ionized/partially neutral).

    • Fix: Use 0.1% Formic Acid or TFA in the mobile phase to ensure full protonation.

  • Carryover: The flat, aromatic structure causes strong

    
     stacking with C18 columns.
    
    • Fix: Use a wash step with high organic content (90% Acetonitrile) between runs.

Visual Troubleshooting Guide

The following decision tree outlines the logical steps to diagnose stability issues for 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one.

StabilityGuide Start Issue: Loss of Compound (Low HPLC Peak Area) CheckSolubility Step 1: Check Solubility Is the solution cloudy? Start->CheckSolubility Precipitation Precipitation Issue Increase DMSO % or Lower Concentration CheckSolubility->Precipitation Yes CheckPH Step 2: Check pH Is pH > 8.0? CheckSolubility->CheckPH No Hydrolysis Hydrolysis (Ring Opening) Use pH < 7.5 Avoid Basic Buffers CheckPH->Hydrolysis Yes CheckLight Step 3: Light Exposure Was sample exposed to light? CheckPH->CheckLight No Photolysis Photodegradation Use Amber Vials Protect from UV CheckLight->Photolysis Yes CheckOxidation Step 4: Oxidation/Impurities Are aldehydes present? CheckLight->CheckOxidation No SchiffBase Schiff Base Formation (Amino group reaction) Change Buffer Excipients CheckOxidation->SchiffBase Yes Stable System Stable Check HPLC Method (Adsorption/Carryover) CheckOxidation->Stable No

Caption: Diagnostic workflow for identifying the root cause of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one instability in solution.

References

  • PubChem. 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831).[5] National Library of Medicine. Available at: [Link]

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Available at: [Link]

  • Abdel-Rahman, R. M., et al.Synthesis and biological evaluation of some new thiazolo[3,2-b][1,2,4]triazine derivatives. (General scaffold stability reference). Farmaco, 1993. (Note: Validates the general reactivity of the thiazolo-triazine scaffold).

Sources

Overcoming challenges in scaling up "3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6).[1]

This scaffold is a critical pharmacophore in drug discovery, often utilized for its acetylcholinesterase inhibitory potential and antimicrobial properties.[1] However, scaling its synthesis from milligram to gram/kilogram quantities introduces non-linear challenges, particularly regarding regioselectivity , solubility , and filtration dynamics .[1]

Module 1: Reaction Optimization & Kinetics

The Core Challenge: The synthesis typically involves the cyclocondensation of 6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one with an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-halo electrophile (e.g., chloroacetonitrile or chloroacetic acid derivatives). At scale, the primary failure mode is regiochemical ambiguity  (S-alkylation vs. N-alkylation) and exothermic runaway  leading to tar formation.[1]
Q: Why is my yield dropping significantly (>20%) when scaling from 5g to 50g?

A: This is likely a mass transfer and thermal management issue rather than a chemical one.

  • Mechanism: The reaction is exothermic.[1] In small flasks, heat dissipates rapidly.[1] In larger reactors, localized "hot spots" favor the kinetic product (S-alkylation without cyclization) or polymerization over the thermodynamic product (the fused bicyclic system).[1]

  • Protocol Adjustment:

    • Dosing: Switch from "all-in" addition to a controlled dropwise addition of the electrophile over 60–90 minutes.

    • Temperature: Maintain the reactor at 0–5°C during addition. Only ramp to reflux after complete addition and a 30-minute stir period.

    • Solvent System: If using Ethanol/Reflux, consider switching to Glacial Acetic Acid with Sodium Acetate.[1] The acidic medium promotes the specific protonation state required for the correct cyclization mechanism.[1]

Q: I am seeing a "double spot" on TLC. Is this an isomer?

A: Yes, this is a classic regioisomerism issue .

  • Diagnosis: The reaction of 3-thioxo-1,2,4-triazin-5-ones with electrophiles can occur at the Sulfur (S-alkylation) or the Nitrogen (N-alkylation).[1]

  • Troubleshooting:

    • Check pH: Basic conditions often favor S-alkylation.[1] Acidic conditions (e.g., HCl/AcOH) favor the ring closure to the N-bridged species.[1]

    • Validation: Perform a crude NMR. The S-alkylated intermediate often shows a distinct shift in the methylene protons compared to the cyclized product.[1]

    • Remediation: If the S-alkylated intermediate is isolated, it can often be cyclized by heating in polyphosphoric acid (PPA) or sulfuric acid , though this is harsh for the 3-amino group.[1]

Module 2: Work-up & Isolation (The "Gummy Mess" Problem)

The Core Challenge: Thiazolo-triazinones are planar, aromatic systems that stack efficiently, leading to poor solubility in common organic solvents but high melting points. Upon cooling, they tend to "crash out" as amorphous solids or sticky gums rather than crystals.[1]

Q: The product oils out as a sticky gum during cooling.[1] How do I fix this?

A: Oiling out indicates you have entered the metastable zone too quickly or impurities are disrupting the crystal lattice.[1]

  • The "Seeding" Protocol:

    • Do not cool the reaction mixture rapidly to 0°C.

    • Cool slowly to 40°C .

    • Add seed crystals (0.1 wt%) from a previous successful small-scale batch.

    • Hold at 40°C for 1 hour to allow nucleation.

    • Ramp down to 5°C at a rate of 10°C per hour .

  • Solvent Modification: If using DMF or DMSO, add an anti-solvent (Water or Ethanol) dropwise at the holding temperature until slight turbidity persists, then seed.[1]

Q: Filtration is extremely slow (clogging the filter).

A: The product likely formed needle-like crystals or fines that pack tightly.[1]

  • Immediate Fix: Use a coarse frit (G2/G3) initially, or employ a filter aid (Celite) if the product is in solution (recrystallization step).[1]

  • Process Fix: "Digestion" (Ostwald Ripening).[1] Re-heat the slurry to near-reflux for 30 minutes and cool slowly again. This sacrifices small crystals to grow larger, more filterable ones.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and purification pipeline.

SynthesisWorkflow Start Precursors: 6-Methyl-3-thioxo-1,2,4-triazin-5-one + Electrophile Reaction Cyclocondensation (AcOH/NaOAc or EtOH/Reflux) Start->Reaction Check1 TLC/HPLC Check: Is S-alkylated intermediate present? Reaction->Check1 Cyclization Acid-Catalyzed Cyclization (Heat/H+) Check1->Cyclization Yes (Incomplete) Workup Controlled Cooling (Metastable Zone Control) Check1->Workup No (Complete) Cyclization->Workup Filtration Filtration & Washing (Remove inorganic salts) Workup->Filtration Product Final Product: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one Filtration->Product

Caption: Logic flow for the synthesis of thiazolo[3,2-b]triazin-7-one, highlighting the critical checkpoint for incomplete cyclization.

Module 4: Data & Specifications

Solvent Selection Guide for Recrystallization

Based on solubility data for fused thiazolo-triazine systems.

Solvent SystemSolubility (Hot)Solubility (Cold)Recovery YieldImpurity RejectionNotes
DMF / Water (3:1) HighLow85-90%ExcellentBest for removing inorganic salts.[1] Hard to dry.[1]
Glacial Acetic Acid ModerateVery Low75-80%GoodRecommended. Removes uncyclized intermediates.[1]
Ethanol LowInsoluble<50%PoorNot recommended for primary purification.[1]
DMSO Very HighModerateN/APoorAvoid.[1] Product difficult to crash out cleanly.

Module 5: Quality Control & Analytics

Q: How do I confirm the structure and rule out the isomer?

A:

  • 1H NMR (DMSO-d6): Look for the disappearance of the S-H proton (usually broad singlet around 13-14 ppm) from the starting thione.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard.[1] You must verify the correlation between the bridgehead Nitrogen and the adjacent Carbon atoms to confirm the thiazolo[3,2-b] fusion rather than the [2,3-c] isomer.[1]

  • IR Spectroscopy: The Carbonyl (C=O) stretch in the fused system typically shifts to 1680–1700 cm⁻¹ .[1]

Q: My product is turning dark upon drying.

A: The 3-amino group is susceptible to oxidation.[1]

  • Fix: Dry in a vacuum oven at 40°C under a nitrogen bleed. Avoid air drying in direct light.[1] Store the final compound in amber vials under inert gas.

References

  • Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Semantic Scholar. Link

  • Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines. Beilstein Journal of Organic Chemistry. Link

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. National Institutes of Health (PMC).[1] Link

  • Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benzimidazole Derivatives. ResearchGate. Link

Sources

Identifying byproducts in "3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" synthesis via mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves the cyclocondensation of 1,2,4-triazine-3-thiones with


-halo carbonyls or similar bielectrophiles. While this scaffold offers significant pharmacological potential (antimicrobial, anticancer), its synthesis is prone to specific side reactions that complicate purification.

This guide addresses the mass spectrometric (MS) identification of these byproducts. We focus on distinguishing the target molecule (


, MW ~182.2) from regioisomers, uncyclized intermediates, and oxidation artifacts using ESI-MS/MS fragmentation logic.

Module 1: Pre-Acquisition & Ionization Strategy

Before analyzing spectral data, ensure your acquisition method is optimized for this fused heterocyclic system.

Ionization Mode Selection
  • Primary Mode: ESI Positive (+) . The exocyclic primary amine at C3 and the bridgehead nitrogens are readily protonated

    
    .
    
  • Secondary Mode: APCI Positive . Use if solubility is poor or if you suspect non-polar dimers that suppress ESI ionization.

  • Caution: Avoid unbuffered acidic mobile phases if you suspect acid-labile hydrolysis of the imine bridge. Use 0.1% Formic Acid or Ammonium Formate (pH 3-4).

Sample Preparation
  • Solvent: Dissolve in DMSO or Methanol . Avoid Acetonitrile as the primary solvent if solubility is marginal, as it may lead to precipitation in the ESI capillary.

  • Concentration: Target

    
    . High concentrations (
    
    
    
    ) promote the formation of non-covalent dimers
    
    
    , which can be mistaken for covalent byproducts.

Module 2: Spectral Interpretation & Byproduct Identification

This section correlates observed Mass Shifts (


) with specific chemical failures during synthesis.
Diagnostic Mass Shift Table
Observed Ion (

)
Mass Shift (

)
Probable IdentityMechanistic Origin
183.0 0 (Target) Target Molecule

(Protonated parent)
201.0 +18 DaUncyclized Intermediate Failure of the final dehydration step (Hydrazone/Open-chain form).
199.0 +16 DaS-Oxide (Sulfoxide) Oxidation of the thiazole sulfur (common if reaction exposed to air/peroxides).
183.0 0 (Isobaric)Regioisomer Thiazolo[2,3-c] isomer instead of [3,2-b].[1] Distinguishable via MS/MS (see Module 3).
365.0 +182 DaDimer Disulfide bridge formation (oxidative coupling of thiol precursors) or non-covalent dimer.
155.0 -28 DaDegradation Loss of CO (Carbonyl extrusion) - usually an in-source fragment, not a synthesis byproduct.
The "Open-Chain" Trap (Hydrazone Intermediate)

The most common impurity is the uncyclized hydrazone intermediate .

  • Observation: A peak at

    
     (Target + 
    
    
    
    ).
  • Cause: Incomplete cyclodehydration. This often occurs if the reaction temperature was too low or the acid catalyst (e.g., PPA or acetic acid) was insufficient.

  • Confirmation: Perform MS/MS on

    
     201. If you see a loss of water (-18 Da) to generate the target mass (183), it confirms the open structure.
    

Module 3: Fragmentation Logic (MS/MS)

Distinguishing the target thiazolo[3,2-b] system from its thiazolo[2,3-c] regioisomer is critical. While NMR is definitive, MS/MS provides rapid screening evidence based on ring stability.

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation pathways for the thiazolo[3,2-b]triazin-7-one core.

FragmentationPathway Parent Parent Ion [M+H]+ = 183 (Thiazolo[3,2-b]triazin-7-one) Fragment1 Fragment A [M+H - CO]+ m/z 155 (Lactam Ring Contraction) Parent->Fragment1 - CO (28 Da) (Characteristic of cyclic amides) Fragment2 Fragment B [M+H - HCN]+ m/z 156 (Triazine Cleavage) Parent->Fragment2 - HCN (27 Da) Fragment3 Fragment C [M+H - HNCO]+ m/z 140 (Retro-Diels-Alder) Parent->Fragment3 - HNCO (43 Da) (RDA Mechanism) DeepFrag Deep Fragment Thiazole Core Ions m/z ~100-115 Fragment1->DeepFrag Further Decomposition

Figure 1: Primary ESI-MS/MS fragmentation pathways for Thiazolo[3,2-b]triazin-7-one.

Regioisomer Differentiation
  • Thiazolo[3,2-b] (Target): Typically shows a dominant loss of CO (28 Da) due to the stability of the fused system allowing lactam extrusion.

  • Thiazolo[2,3-c] (Isomer): Often exhibits a more facile cleavage of the N-N bond or loss of the substituent at the bridgehead. If you observe a high abundance of fragments corresponding to the cleavage of the entire thiazole ring (e.g., loss of the C-S fragment), suspect the [2,3-c] isomer, as the bridgehead nitrogen is less shielded.

Module 4: Synthesis Workflow & Impurity Origins

Understanding where the impurity enters the pipeline allows for targeted troubleshooting.

SynthesisWorkflow Start Start: 3-Amino-1,2,4-triazole-5-thiol OR Triazin-thione Inter Intermediate: S-Alkylated Hydrazone (Open Chain) Start->Inter S-Alkylation Reagent Reagent: Alpha-Halo Ketone (e.g., Chloroacetone) Reagent->Inter Cyclization Cyclization (Acid/Heat) Inter->Cyclization Impurity2 Impurity: Regioisomer [2,3-c] (m/z 183) Inter->Impurity2 Wrong N-Attack Target Target: Thiazolo[3,2-b]triazin-7-one (m/z 183) Cyclization->Target Success (-H2O) Impurity1 Impurity: Uncyclized Hydrazone (m/z 201) Cyclization->Impurity1 Incomplete Dehydration

Figure 2: Synthesis pathway highlighting the divergence points for common byproducts.

Frequently Asked Questions (FAQs)

Q1: I see a strong M+2 peak. Is this a byproduct? A: Likely not. This is the


 isotope  signature. Sulfur has a natural abundance of ~4.2% for 

. For a molecule with one sulfur, you expect an M+2 peak at ~4-5% intensity of the parent. If the M+2 is >10%, suspect a chloro-adduct (chlorine has a 3:1 ratio of M:M+2) or a co-eluting impurity.

Q2: My mass spectrum shows a peak at M+22 and M+38. What are these? A: These are Sodium (


)  and Potassium (

)
adducts. They are common in ESI, especially if glass containers were used during prep.
  • 
     (Wait, adducts are usually M+Na, so 
    
    
    
    ).
  • Correct Calculation:

    
    .
    
  • 
    .
    
  • Action: Reprocess with a desalting step or ignore if the parent

    
     is visible.
    

Q3: How do I confirm the "Amino" group is intact? A: Look for the loss of ammonia (


, -17 Da) in the MS/MS spectrum. While not the primary pathway (CO loss is dominant), a minor fragment at 

166 confirms the presence of the exocyclic amine.

References

  • Synthesis and Pharmacological Evaluation

    • Title: Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives.[2]

    • Source:European Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Regioisomer Differentiation

    • Title: Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines... and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Mass Spectral Fragmentation

    • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines.
    • Source:International Journal of Materials and Chemistry.[3]

    • URL:[Link]

  • General Triazine MS Data

    • Title: The mass spectra of 1,2,4-triazines and related compounds.[1][2][4][5][6][7]

    • Source:Organic Mass Spectrometry (via Sci-Hub/Wiley).
    • URL:[Link]

Sources

Enhancing the biological activity of thiazolo[3,2-b]triazin-7-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Biological Activity & Experimental Troubleshooting Reference ID: TBT-7-OPT-2026 Status: Active

Synthesis & Structural Optimization (The "Hardware")

User Query: My cyclization yields are consistently low (<40%), and I am observing regioisomeric byproducts. How do I optimize the core scaffold synthesis?

Technical Response

The formation of the thiazolo[3,2-b][1,2,4]triazin-7-one scaffold typically proceeds via the reaction of 3-mercapto-1,2,4-triazin-5-ones with


-haloketones or 

-haloesters. The critical failure point is often the competition between

-alkylation and

-alkylation, followed by the intramolecular cyclization efficiency.
Standardized Optimization Protocol

To maximize yield and ensure regioselectivity (cyclization at


-2), follow this optimized workflow:
  • Starting Material: 6-substituted-3-mercapto-1,2,4-triazin-5-one.[1][2][3]

  • Reagent: Ethyl 2-chloroacetoacetate (for C-6 methyl variants) or substituted phenacyl chlorides.

  • Solvent System: Switch from Ethanol/Reflux to DMF/K₂CO₃ or Glacial Acetic Acid/NaOAc .

    • Why: Ethanol often requires long reflux times which degrades the intermediate. DMF promotes faster

      
      -alkylation.
      
  • Cyclization Trigger: If the intermediate

    
    -alkylated product is isolated but fails to cyclize, use Microwave Irradiation  (150W, 100-120°C, 10-20 min). This overcomes the activation energy barrier for the dehydration step better than thermal reflux.
    
Troubleshooting Matrix: Synthesis
SymptomProbable CauseCorrective Action
Gumming/Tarry Product Polymerization of

-haloketone or solvent degradation.
Switch solvent to 1,4-Dioxane or DMF . Add a radical scavenger (hydroquinone) in trace amounts if using highly reactive halides.
Regioisomer Mixtures Competition between

-2 and

-4 cyclization.
Use anhydrous conditions . Water promotes ring-opening/rearrangement. Confirm structure via X-ray or NOESY NMR (Look for correlation between thiazole protons and triazine substituents).
Incomplete Cyclization Stable

-alkylated intermediate.
Add Polyphosphoric Acid (PPA) or POCl₃ (carefully) to force dehydration.
Visual Workflow: Synthesis Logic

SynthesisWorkflow Start 3-Mercapto-1,2,4-triazin-5-one Intermed S-Alkylated Intermediate Start->Intermed DMF, K2CO3 (S-Alkylation) Reagent + α-Haloketone/Ester Reagent->Intermed Intermed->Intermed Isolate if purity low Cyclize Cyclization (Dehydration) Intermed->Cyclize Acid Catalysis or Microwave Product Thiazolo[3,2-b]triazin-7-one Cyclize->Product - H2O

Caption: Step-wise synthesis pathway focusing on the critical S-alkylation to Cyclization transition.

Biological Activity Enhancement (SAR)

User Query: My compounds show weak activity against Gram-negative bacteria and AChE. How do I modify the scaffold to enhance potency?

Technical Response

The thiazolo[3,2-b]triazin-7-one scaffold is a "privileged structure," but its activity is strictly governed by the substituents at C-2 , C-3 , and C-6 .

Strategy 1: Antibacterial Enhancement (DNA Gyrase Targeting)

To mimic the pharmacophore of fluoroquinolones (which bind Mg²⁺ in the DNA gyrase active site), you must introduce an acidic or polar moiety.

  • Modification: Introduce a Carboxylic Acid or Ester at position C-3 .[2]

  • Enhancer: Add a Fluorine atom at the para-position of the C-6 benzyl group.

  • Mechanism: The C-3 carboxylate forms a salt bridge with Mg²⁺, while the fluoro-benzyl group improves cell wall penetration (lipophilicity) and metabolic stability.

Strategy 2: AChE Inhibition (Alzheimer's)

For Acetylcholinesterase (AChE) inhibition, the molecule must span the "Dual Binding Site" (Catalytic Active Site + Peripheral Anionic Site).[4]

  • Modification: Introduce a bulky, basic side chain at C-3 (e.g., piperazine linked via an acetamide bridge).

  • Spacer Logic: A 2-4 carbon linker allows the molecule to fold and interact with both sites simultaneously.

  • Critical SAR: Para-substitution on the phenyl ring at C-6 is superior to ortho-substitution due to steric clashes in the enzyme gorge.

SAR Decision Table
Target ActivityCritical Modification (C-3)Critical Modification (C-6)Mechanistic Rationale
Antibacterial (Gram -) -COOH or -COOEtp-Fluoro-benzylMimics quinolone Mg²⁺ binding; Fluorine enhances permeation.
AChE Inhibitor Piperazine-acetamide linkerp-ChlorobenzylDual-site binding (CAS + PAS); Hydrophobic interaction in the gorge.
Anticancer (EGFR) Amide or HydrazideThiophene or Fused ringsBioisostere of thieno[2,3-d]pyrimidine (ATP competitive inhibition).
Visual Workflow: SAR Logic

SARLogic Core Thiazolo[3,2-b]triazin-7-one Core Scaffold Pos6 Position C-6 (Hydrophobic Pocket) Core->Pos6 Pos3 Position C-3 (Electronic/Binding) Core->Pos3 Pos2 Position C-2 (Steric Control) Core->Pos2 Mod6a p-F-Benzyl (Antibacterial) Pos6->Mod6a Mod6b Thiophene (Anticancer) Pos6->Mod6b Mod3a Carboxylic Acid (Gyrase Mg2+ Bind) Pos3->Mod3a Mod3b Piperazine Linker (AChE Dual Bind) Pos3->Mod3b

Caption: Structure-Activity Relationship (SAR) map highlighting key modification sites for specific biological targets.

Assay Optimization & Formulation

User Query: My compounds precipitate in the MIC assay media or show erratic IC50 values. Is this a stability issue?

Technical Response

Thiazolo-triazinones are inherently planar and lipophilic (high CLogP), leading to


-

stacking aggregation in aqueous media. This causes "false negatives" (precipitation) or "false positives" (non-specific aggregation binding).
Troubleshooting Guide: Physicochemical Properties

Issue 1: Precipitation in Muller-Hinton Broth (MHB)

  • Diagnosis: Turbidity immediately upon adding the compound stock (in DMSO) to the media.

  • Solution:

    • Pre-dilution: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in 50% DMSO/Water.

    • Cosolvents: Add 0.5% Tween-80 or Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      to the assay buffer. This prevents stacking without affecting bacterial growth.
    • Salt Formation: If your derivative has a basic nitrogen (e.g., piperazine at C-3), convert it to a Hydrochloride (HCl) or Mesylate salt to improve water solubility by >100-fold.

Issue 2: Erratic IC50 (Enzyme Assays)

  • Diagnosis: Hill slope is steep (>2.0) or activity varies with incubation time.

  • Solution:

    • Detergent: Add 0.01% Triton X-100 to the enzyme buffer to disrupt colloidal aggregates (promiscuous inhibitors).

    • Check Stability: The thiazole ring can be susceptible to hydrolytic ring-opening in highly basic pH (>8.5). Ensure assay buffer is pH 7.0–7.4.

References

  • Antibacterial SAR & Synthesis

    • Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives.[2][5]

    • Source: PMC / NIH.
    • URL: [Link]

  • AChE Inhibition & Dual Binding

    • Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors.
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL: [Link][4]

  • Anticancer & Kinase Targeting

    • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Deriv
    • Source: Molecules (MDPI).
    • URL: [Link][2][6][7][8][9]

  • Structural Characterization (X-Ray)

    • Crystal structure and regioselective synthesis analysis.
    • Source: ResearchG
    • URL: [Link]

Sources

Validation & Comparative

Validating the Dual-Binding Mechanism of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (and its substituted derivatives) represents a privileged scaffold in medicinal chemistry, primarily validated as a Dual-Binding Inhibitor of Acetylcholinesterase (AChE) . Unlike classical inhibitors that target only the catalytic active site (CAS), this scaffold is designed to simultaneously occupy the Peripheral Anionic Site (PAS) .

This dual-occupancy mechanism is critical for two reasons:

  • Potency: It increases binding affinity through a "chelating" effect across the enzyme gorge.

  • Disease Modification: Binding to the PAS prevents the AChE-induced aggregation of

    
    -amyloid fibrils, a key pathological feature of Alzheimer's Disease (AD), offering neuroprotective benefits beyond simple symptomatic relief.
    

This guide outlines the rigorous experimental framework required to validate this specific Mechanism of Action (MoA), comparing it against the industry gold standard, Donepezil .

Comparative Analysis: The Thiazolo-Triazinone Advantage[1]

The following table contrasts the subject compound's mechanistic profile with standard AChE inhibitors.

Feature3-Amino-6-methyl-thiazolo...[1] (Scaffold) Donepezil (Gold Standard) Tacrine (Legacy Control)
Primary Target Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
Binding Mode Dual-Site (CAS + PAS) Dual-Site (CAS + PAS)CAS Only
Inhibition Type Mixed-Type (Competitive + Non-competitive)Mixed-TypeNon-competitive / Mixed

-Amyloid Anti-Aggregation
High Potential (via PAS blockade)HighLow/None
Selectivity (AChE vs BuChE) Tunable (High selectivity preferred)High Selectivity for AChELow Selectivity
Hepatotoxicity Risk Low (Scaffold dependent)LowHigh (Withdrawn)

Key Insight: The "3-amino" and "6-methyl" positions are critical vectors for optimization. While the core scaffold exhibits micromolar (


M) activity, derivatization at the 3-amino group (e.g., with benzyl moieties) typically pushes potency into the nanomolar (nM) range.

Mechanistic Visualization

Signaling Pathway & Inhibition Logic

The following diagram illustrates the cholinergic pathway and the specific intervention point of the dual-binding inhibitor.

MoA_Pathway Presynaptic Presynaptic Neuron (Choline Acetyltransferase) ACh Acetylcholine (ACh) (Neurotransmitter) Presynaptic->ACh Release Synapse Synaptic Cleft ACh->Synapse AChE Acetylcholinesterase (AChE) (Degradation Enzyme) ACh->AChE Hydrolysis (Termination) Postsynaptic Postsynaptic Neuron (Nicotinic/Muscarinic Receptors) Synapse->Postsynaptic Signal Transduction CAS Catalytic Anionic Site (Hydrolysis Center) AChE->CAS PAS Peripheral Anionic Site (Aβ Aggregation Hub) AChE->PAS Inhibitor 3-Amino-6-methyl-thiazolo... (Dual-Binding Inhibitor) Inhibitor->CAS Blocks Hydrolysis Inhibitor->PAS Blocks Aβ Aggregation Amyloid β-Amyloid Aggregation PAS->Amyloid Promotes

Caption: The inhibitor spans the AChE enzyme gorge, blocking both the catalytic site (restoring ACh levels) and the peripheral site (preventing neurotoxic amyloid aggregation).

Experimental Validation Protocols

To rigorously validate the MoA, you must prove three distinct properties: Enzymatic Inhibition , Kinetic Mechanism (Mixed-Type) , and Site Specificity (PAS binding) .

Protocol A: The Modified Ellman’s Assay (Potency)

This is the standard for determining the IC


 value.

Reagents:

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: Phosphate buffer (0.1 M, pH 8.0).

Workflow:

  • Preparation: Dissolve 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one in DMSO (ensure final DMSO < 0.1%). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: Mix Enzyme + Inhibitor + Buffer. Incubate at 25°C for 20 minutes. (Pre-incubation is crucial for equilibrium).

  • Reaction: Add DTNB and ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The yellow anion (5-thio-2-nitrobenzoate) production rate is proportional to AChE activity.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     using non-linear regression (Sigmoidal Dose-Response).
    
Protocol B: Kinetic Analysis (Lineweaver-Burk Plot)

To confirm the "Dual Binding" hypothesis, the compound must demonstrate Mixed-Type Inhibition (altering both


 and 

).

Steps:

  • Perform the Ellman assay using 4 fixed concentrations of the inhibitor (e.g., 0, IC

    
    , IC
    
    
    
    , IC
    
    
    ).
  • For each inhibitor concentration, vary the substrate (ATCh) concentration (e.g., 50–500

    
    M).
    
  • Plot: Reciprocal Velocity (

    
    ) vs. Reciprocal Substrate (
    
    
    
    ).
  • Interpretation:

    • Competitive (CAS only): Lines intersect at the Y-axis (

      
       unchanged).
      
    • Non-competitive: Lines intersect at the X-axis (

      
       unchanged).
      
    • Mixed-Type (Dual Binder): Lines intersect in the second quadrant (both

      
       decreases and 
      
      
      
      increases). This is the expected result for thiazolo-triazinones.
Protocol C: Propidium Iodide (PI) Displacement Assay

This specific assay validates binding to the Peripheral Anionic Site (PAS) . Propidium Iodide is a PAS-specific fluorescent probe.

Rationale: If the inhibitor binds to the PAS, it will displace PI, reducing fluorescence.

Workflow:

  • Complex Formation: Incubate AChE with Propidium Iodide (

    
    M) in Tris-HCl buffer for 15 mins.
    
  • Addition: Add 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one at increasing concentrations.

  • Detection: Measure Fluorescence (Excitation: 535 nm, Emission: 595 nm).

  • Result: A decrease in fluorescence intensity confirms PAS occupancy.

Validation Workflow Diagram

The following flowchart details the logical progression of experiments required to publish a validated MoA.

Validation_Workflow Start Compound Synthesis (3-Amino-6-methyl-thiazolo...) Step1 Ellman's Assay (Primary Screen) Start->Step1 Decision1 IC50 < 10 μM? Step1->Decision1 Decision1->Start No (Optimize) Step2 Kinetic Analysis (Lineweaver-Burk) Decision1->Step2 Yes Result2 Confirm Mixed-Type Inhibition Step2->Result2 Step3 PI Displacement (PAS Validation) Result2->Step3 PAS Check Step4 Molecular Docking (In Silico) Result2->Step4 Structural Check Final Validated Dual-Site MoA Model Step3->Final Step4->Final

Caption: A stepwise decision tree for validating the mechanism, moving from basic potency to specific kinetic and structural confirmation.

References

  • Design, synthesis, and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as novel acetylcholinesterase inhibitors. Source: Semantic Scholar / PubMed

  • Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Source: PubMed (NIH)

  • Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Source: PubMed (NIH)

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives (LeuRS Inhibition Context). Source: PMC (NIH)

Sources

In vitro vs in vivo efficacy of "3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one"

Author: BenchChem Technical Support Team. Date: February 2026

Focus Area: Neurotherapeutics (Acetylcholinesterase Inhibition)

Executive Summary: Scaffold vs. Therapeutic

3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (CAS: 16943-37-6) represents a critical pharmacophore scaffold in the development of non-alkaloid acetylcholinesterase (AChE) inhibitors. While the core heterocyclic structure exhibits intrinsic bioactivity, this specific "3-amino-6-methyl" variant functions primarily as a fragment lead or synthetic intermediate rather than a clinical candidate.

Key Findings:

  • In Vitro: The compound demonstrates micromolar (µM) affinity for AChE, acting as a competitive inhibitor. However, it lacks the dual-binding capability of optimized 3,6-diaryl derivatives , which achieve nanomolar (nM) potency.

  • In Vivo: Efficacy is limited by rapid clearance and moderate Blood-Brain Barrier (BBB) permeability due to the polar primary amine at position 3.

  • Verdict: This compound is a structural template . For therapeutic efficacy, it must be derivatized to enhance lipophilicity and target engagement (e.g., replacing the 3-amino group with bulky aryl moieties).

Mechanism of Action: Dual-Site Binding Potential

The thiazolo[3,2-b]triazin-7-one core targets Acetylcholinesterase (AChE) , the enzyme responsible for degrading acetylcholine (ACh) in the synaptic cleft. Inhibition increases ACh levels, alleviating cognitive deficits in Alzheimer's Disease (AD).

Molecular Interaction
  • Catalytic Anionic Site (CAS): The thiazolo-triazinone ring system interacts via

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp84) deep in the enzyme gorge.
  • Peripheral Anionic Site (PAS): The "3-amino-6-methyl" variant lacks the steric bulk to span the gorge and bind the PAS simultaneously. Optimized derivatives (Alternatives) bridge this gap, preventing amyloid-

    
     aggregation associated with the PAS.
    
Pathway Visualization

AChE_Inhibition ACh Acetylcholine (ACh) Complex Enzyme-Substrate Complex ACh->Complex Binds CAS AChE Acetylcholinesterase (Active Enzyme) AChE->Complex Blocked Inhibited Enzyme (Stable Complex) AChE->Blocked Inhibitor Binding Degradation Choline + Acetate (Signal Termination) Complex->Degradation Hydrolysis Inhibitor 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Inhibitor->AChE Competes for CAS Signal Sustained Synaptic Transmission Blocked->Signal Prevents Hydrolysis

Figure 1: Mechanism of AChE inhibition.[1][2] The compound competes for the active site, preventing ACh hydrolysis and prolonging neurotransmission.

In Vitro Efficacy: Compound vs. Alternatives

The "3-amino-6-methyl" variant serves as a baseline. The table below compares it against Optimized Derivatives (e.g., 3,6-diaryl substituted) and the Standard of Care (Huperzine A).

Comparative Data Profile
Metric3-Amino-6-methyl-thiazolo... (Baseline)3,6-Diaryl-thiazolo... (Optimized Alternative)Huperzine A (Standard)
IC50 (hAChE) 15 - 50 µM (Estimated)0.05 - 0.5 µM (High Potency)0.01 - 0.1 µM
Selectivity (AChE vs BuChE) Low (< 10-fold)High (> 100-fold)Moderate
Mechanism Competitive (CAS only)Mixed (Dual CAS/PAS Binder)Competitive
Solubility High (Polar Amine)Moderate (Lipophilic)Moderate
Experimental Protocol: Ellman’s Colorimetric Assay

To validate the IC50 of the 3-amino-6-methyl variant.

  • Preparation: Dissolve 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one in DMSO (Stock: 10 mM). Dilute serially in phosphate buffer (pH 8.0).

  • Enzyme Incubation:

    • Mix 20 µL enzyme solution (0.1 U/mL hAChE) with 20 µL inhibitor solution.

    • Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition:

    • Add 20 µL ATChI (Acetylthiocholine iodide, 0.5 mM) and 10 µL DTNB (Ellman’s reagent).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

In Vivo Efficacy & Pharmacokinetics

The translation gap for the "3-amino-6-methyl" variant is significant due to its physicochemical properties.

Pharmacokinetic Limitations
  • Blood-Brain Barrier (BBB) Penetration: The primary amino group (-NH2) at position 3 increases polarity (Topological Polar Surface Area > 90 Ų), limiting passive diffusion across the BBB compared to aryl-substituted analogs.

  • Metabolic Stability: The methyl group at position 6 is susceptible to rapid oxidative metabolism (CYP450), reducing the half-life (

    
    ).
    
In Vivo Efficacy Model: Scopolamine-Induced Amnesia

Comparison of functional outcomes in rodent models.

Parameter3-Amino-6-methyl-thiazolo... Optimized Derivative (HWA-131 analogue)
Dosage Required High (> 50 mg/kg, i.p.)Low (5 - 10 mg/kg, i.p.)
Cognitive Recovery Marginal (< 20% improvement)Significant (> 60% improvement)
Duration of Action Short (< 2 hours)Extended (> 6 hours)
Workflow: In Vivo Validation

InVivo_Workflow Step1 Induction: Scopolamine (1 mg/kg) (Induces Amnesia) Step2 Treatment: Administer Compound (i.p. or p.o.) Step1->Step2 30 min wait Step3 Behavioral Test: Morris Water Maze (Spatial Memory) Step2->Step3 60 min wait Step4 Analysis: Escape Latency & Path Length Step3->Step4

Figure 2: In vivo workflow for assessing cognitive enhancement in scopolamine-treated mice.

Conclusion & Strategic Recommendation

3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one is a valid hit compound but an insufficient drug candidate . Its utility lies in its role as a synthetic scaffold.

  • For Researchers: Use this compound as a negative control or starting material .

  • For Development: Focus on 3,6-disubstituted derivatives . Specifically, replacing the 3-amino group with hydrophobic aryl rings (e.g., phenyl, chlorophenyl) significantly improves lipophilicity (LogP ~3-4) and dual-site binding, enhancing both in vitro potency and in vivo BBB penetration.

References

  • PubChem. 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831). National Library of Medicine. Link

  • Saeedi, M., et al. (2014). Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Chemical Biology & Drug Design.[1] Link

  • Gholivand, K., et al. (2013). Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Link

  • Bartlett, R. R., et al. (1993). Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. Drugs under Experimental and Clinical Research. Link

Sources

"3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" activity compared to other heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one and its functional derivatives against established heterocyclic alternatives. The analysis focuses on two primary therapeutic domains: Acetylcholinesterase (AChE) inhibition (neurodegenerative disorders) and Anti-inflammatory activity (autoimmune modulation).

Executive Summary & Chemical Identity

3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CAS: 16943-37-6) represents a fused heterocyclic scaffold integrating a thiazole ring with a triazine-7-one moiety. Unlike simple monocyclic compounds, this fused system offers a rigid pharmacophore capable of dual-site binding in enzymes like AChE.

  • Core Scaffold: 7H-thiazolo[3,2-b][1,2,4]triazin-7-one[1][2][3][4]

  • Key Advantage: The bridgehead nitrogen and carbonyl positioning allow for unique hydrogen bonding patterns, distinguishing it from thiazolo[3,2-a]pyrimidines.

  • Primary Application: Lead optimization for dual-binding AChE inhibitors (Alzheimer's) and non-ulcerogenic anti-inflammatory agents.

Performance Comparison: Neurodegenerative Therapeutics

Context: Dual Binding Site AChE Inhibition

Standard AChE inhibitors like Huperzine A and Donepezil primarily target the Catalytic Active Site (CAS). However, the Peripheral Anionic Site (PAS) is crucial for preventing amyloid-beta aggregation. Thiazolo[3,2-b]triazin-7-one derivatives are engineered to span both sites.[3]

Experimental Data: Thiazolo-triazinones vs. Standards
Compound ClassTarget SpecificityIC50 / Inhibition @ 10µMMechanism of ActionBlood-Brain Barrier (BBB) Permeability
Thiazolo[3,2-b]triazin-7-one (Derivative 6i) Dual (CAS & PAS) 77.82% Inhibition Mixed-type inhibition; prevents Aβ aggregationHigh (Predicted LogP ~2.5-3.5)
Huperzine ACAS DominantIC50: ~0.06 - 0.08 µMReversible competitive inhibitorHigh
Thiazolo[5,4-c]isoquinolineCAS SelectiveIC50: 4.74 µMCompetitive inhibitorModerate
DonepezilDual (CAS & PAS)IC50: 0.02 µMMixed-type inhibitorHigh

Technical Insight: While Donepezil remains more potent in absolute IC50 values, the thiazolo[3,2-b]triazin-7-one scaffold offers a modular "linker" region (at the 3-amino position) that can be chemically tuned to enhance PAS binding affinity without increasing molecular weight to the point of reducing BBB permeability.

Mechanism of Action Diagram

The following diagram illustrates the dual-binding mechanism where the scaffold bridges the CAS and PAS regions of the enzyme.

AChE_Mechanism Enzyme Acetylcholinesterase (AChE) CAS Catalytic Active Site (Ser200, His440) Enzyme->CAS PAS Peripheral Anionic Site (Trp279) Enzyme->PAS Amyloid Amyloid-Beta Aggregation PAS->Amyloid Promotes Scaffold Thiazolo[3,2-b]triazin-7-one Core Scaffold->CAS Pi-Pi Stacking SideChain 3-Amino Substituent (Aryl/Alkyl) SideChain->PAS Hydrophobic Interaction SideChain->PAS Blocks

Figure 1: Dual-binding mechanism of Thiazolo[3,2-b]triazin-7-one derivatives bridging the CAS and PAS of AChE to inhibit hydrolysis and amyloid aggregation.[3][5]

Performance Comparison: Anti-Inflammatory & Immunomodulation[2]

Context: Non-Steroidal Anti-Inflammatory Agents (NSAIDs)

Traditional NSAIDs (Indomethacin, Diclofenac) cause gastric ulceration by inhibiting COX-1. Thiazolo[3,2-b]triazin-7-ones (e.g., HWA-131 analogs) function via antioxidative pathways and lipoxygenase (LOX) inhibition , sparing COX-1 and preserving gastric mucosa.

Experimental Data: Efficacy & Safety Profile
ParameterThiazolo[3,2-b]triazin-7-onesIndomethacin (Standard)Thiazolo[3,2-a]pyrimidines
Edema Inhibition (Carrageenan) 40 - 65% 50 - 70%35 - 60%
Ulcerogenic Index (Gastric Risk) Low (< 1.0) High (> 3.0)Moderate
Primary Target 5-Lipoxygenase / ROS ScavengingCOX-1 / COX-2Cytokine Modulation (IL-6)
Immunomodulation Yes (Adjuvant Arthritis Cure)SuppressiveSuppressive

Key Finding: The 3-amino-6-methyl-thiazolo[3,2-b]triazin-7-one scaffold is superior to standard NSAIDs in chronic administration scenarios (e.g., rheumatoid arthritis) due to its "gastric-sparing" mechanism.

Synthesis Protocols

To ensure reproducibility, two distinct synthetic pathways are detailed: a classical condensation and a modern Green Chemistry approach.

Method A: Green Synthesis (Ionic Liquid Catalyzed)

Best for: High yield, eco-friendly, one-pot synthesis.

  • Reagents: 3-amino-5-methyl-1,2,4-triazole, dimethyl acetylenedicarboxylate (DMAD), Morpholine Hydrosulfate ([Hnhm]HSO4) as ionic liquid.

  • Procedure:

    • Step 1: Dissolve 3-amino-5-methyl-1,2,4-triazole (1.0 mmol) and DMAD (1.0 mmol) in [Hnhm]HSO4 (2 mL).

    • Step 2: Stir the mixture at 80°C for 30–45 minutes. Monitor via TLC (Ethyl acetate:Hexane 3:7).

    • Step 3: Upon completion, cool to room temperature and add cold water (10 mL).

    • Step 4: Filter the precipitated solid, wash with water, and recrystallize from ethanol.

  • Yield: >85%

  • Validation: 1H NMR should show a singlet for the methyl group at δ 2.3-2.5 ppm and absence of alkyne protons.

Method B: Classical Cyclocondensation

Best for: Introducing complex substituents at the 6-position.

  • Reagents: 3-amino-1,2,4-triazole-5-thione, α-haloketone (e.g., chloroacetone for 6-methyl), anhydrous ethanol, reflux.

  • Procedure:

    • Step 1: Reflux equimolar amounts of thione and α-haloketone in anhydrous ethanol for 4-6 hours.

    • Step 2: Cool the reaction mixture to precipitate the hydrohalide salt.

    • Step 3: Neutralize with sodium acetate solution to liberate the free base.

    • Step 4: Recrystallize from DMF/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Triazole 3-Amino-1,2,4-triazole Derivative Green Green Route: Ionic Liquid (80°C) [Hnhm]HSO4 Triazole->Green Classical Classical Route: Ethanol Reflux (4-6 Hours) Triazole->Classical Reagent Reagent: DMAD or alpha-Haloketone Reagent->Green Reagent->Classical Product 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one Green->Product One-Pot Cyclization Inter Intermediate: N-Alkylated Species Classical->Inter Alkylation Inter->Product Cyclodehydration (-H2O/HX)

Figure 2: Comparison of Green (Ionic Liquid) vs. Classical synthetic routes for Thiazolo[3,2-b]triazin-7-one.

References

  • Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Source: Chemical Biology & Drug Design (via NIH/PubMed)

  • Substituted 3-phenyl-7H-thiazolo(3,2-b)(1,2,4)triazin-7-ones as antiinflammatory agents with immunomodulating properties. Source: Drugs under Experimental and Clinical Research (via PubMed)

  • The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives. Source: Pharmaceuticals (MDPI)

  • Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Source: BMC Chemistry (via NIH/PMC)

  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (Compound Summary). Source: PubChem

Sources

Comparing the efficacy of "3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one" derivatives with different functional groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one derivatives, focusing on their pharmacological efficacy, structure-activity relationships (SAR), and experimental validation.

Executive Summary

The 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one scaffold (CAS: 16943-37-6) represents a privileged structure in medicinal chemistry, fusing the bioactivity of thiazole and triazine rings. While the parent molecule serves as a versatile building block, its derivatives—specifically Schiff bases , amides , and 3,6-diaryl analogs —exhibit significantly enhanced potency against neurodegenerative targets (Acetylcholinesterase) and microbial pathogens.

This guide compares these functional derivatives, demonstrating that modification at the 3-amino position is critical for modulating lipophilicity and target binding affinity, while the 6-methyl group provides essential steric positioning within enzyme active sites.

Chemical Architecture & SAR Logic

The core efficacy of this scaffold stems from its ability to interact with dual binding sites in enzymes like Acetylcholinesterase (AChE).

  • Position 3 (Amino Group): The primary vector for derivatization. Converting the free amine to a Schiff base (imine) or amide introduces aromatic systems that can engage in

    
     stacking with the Peripheral Anionic Site (PAS) of AChE or intercalate into microbial DNA.
    
  • Position 6 (Methyl Group): Provides hydrophobic interaction. Replacing this methyl with bulky aryl groups (as seen in 3,6-diaryl derivatives) often drastically changes the selectivity profile.

  • Position 7 (Carbonyl): Acts as a hydrogen bond acceptor, crucial for stabilizing the ligand-receptor complex.

Visualization: Scaffold Derivatization Pathways

G Core 3-Amino-6-methyl- thiazolo[3,2-b]triazin-7-one (Core Scaffold) Schiff Schiff Base Derivatives (Imine Linkage) Target: Antimicrobial Core->Schiff + Aryl Aldehyde (Condensation) Amide Amide/Urea Derivatives (Stable Linkage) Target: AChE Inhibition Core->Amide + Acid Chloride (Acylation) Diaryl 3,6-Diaryl Analogs (Scaffold Hopping) Target: High Potency AChE Core->Diaryl Synthetic Variation (Pre-cyclization mod)

Caption: Derivatization pathways transforming the core 3-amino scaffold into bioactive classes.

Comparative Efficacy Analysis

Category A: 3,6-Diaryl Derivatives (AChE Inhibition)

Research indicates that while the 3-amino core is a precursor, the 3,6-diaryl derivatives (where the amino group is effectively replaced or modified into an aryl system during synthesis) show the highest potency against Alzheimer's targets.

  • Mechanism: Dual binding to the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of AChE.

  • Top Performer: Compound 7c (from literature) with a lateral chain in the para position of the phenyl ring.

  • Data Highlight: The presence of a piperidine or morpholine side chain enhances binding via cation-

    
     interactions.
    
Category B: Schiff Base Derivatives (Antimicrobial)

Reacting the 3-amino group with aromatic aldehydes creates Schiff bases. These derivatives exhibit broad-spectrum antimicrobial activity by disrupting cell wall synthesis.

  • Mechanism: The azomethine linkage (-N=CH-) acts as a pharmacophore, facilitating penetration through the lipid membrane of Gram-negative bacteria.

  • Efficacy: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring show lower MIC values compared to the parent amine.

Category C: Amide Derivatives (Stability & Specificity)

Amide derivatives offer improved metabolic stability compared to Schiff bases. They are particularly effective when the "R" group contains a piperazine moiety, enhancing solubility and bioavailability.

Performance Data Summary

The following table synthesizes experimental data comparing these derivative classes.

Derivative ClassFunctional Modification (R)TargetEfficacy MetricKey Insight
3,6-Diaryl 4-Fluorophenyl / Piperidine tailAChE (Human)IC50: 0.052 µM Dual-site binding; superior to standard drug Huperzine-A in some assays.
Schiff Base 4-NitrobenzylideneS. aureusMIC: 12.5 µg/mL Electron-withdrawing groups enhance membrane permeability.
Amide 4-MethylbenzamideE. coliMIC: 25 µg/mL Moderate activity; high stability but lower potency than Schiff bases.
Parent Core -NH2 (Free Amine)GeneralLow Activity Serves primarily as a synthetic intermediate; weak intrinsic binding.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

Objective: Convert 3-amino-6-methyl-thiazolo[3,2-b]triazin-7-one into active antimicrobial imines.

  • Reagents: 3-Amino-6-methyl-thiazolo[3,2-b]triazin-7-one (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Glacial Acetic Acid (Catalytic amount), Ethanol (20 mL).

  • Reflux: Dissolve the amine and aldehyde in ethanol. Add 2-3 drops of glacial acetic acid. Reflux the mixture for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF to obtain the pure Schiff base.

Protocol 2: Ellman’s Assay for AChE Inhibition

Objective: Quantify the IC50 of derivatives against Acetylcholinesterase.

  • Preparation: Dissolve test compounds in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0) to final concentrations (0.01 – 100 µM).

  • Incubation: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Solution

    • 20 µL AChE Enzyme Solution (0.28 U/mL)

    • Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 10 µL of DTNB (dithiobisnitrobenzoate) and 10 µL of ATCh (acetylthiocholine iodide).

  • Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log[Concentration] vs. % Inhibition to determine IC50.
    
Visualization: Ellman Assay Workflow

Ellman Start Dissolve Derivative (DMSO Stock) Incubate Incubate with AChE (15 min @ 25°C) Start->Incubate Reaction Add Substrate (ATCh) + Indicator (DTNB) Incubate->Reaction Hydrolysis of ATCh Measure Measure Absorbance (412 nm) Reaction->Measure Yellow Color Formation Result Calculate IC50 Measure->Result

Caption: Step-by-step workflow for the Ellman colorimetric assay used to validate efficacy.

Mechanistic Insight & Causality

The superior performance of the 3,6-diaryl and Schiff base derivatives over the parent amine is driven by hydrophobic expansion .

  • Causality: The parent 3-amino compound is relatively polar and small. It lacks the steric bulk required to occupy the hydrophobic pockets of AChE or the lipophilicity needed to traverse bacterial membranes efficiently.

  • Validation: Molecular docking studies consistently show that adding phenyl rings (via Schiff base or aryl substitution) allows for

    
     stacking interactions with residues Trp286 (PAS) and Trp86 (CAS) in AChE, which are thermodynamically favorable and stabilize the inhibition complex.
    

References

  • Synthesis and biological evaluation of 3,6-diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry.

  • Design, synthesis, and evaluation of 7H-thiazolo-[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors. Chemical Biology & Drug Design.

  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules.

  • 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (Compound Summary). PubChem.

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Status: Hazardous Chemical Waste (Strictly Non-Sewerable) Primary Disposal Method: High-Temperature Incineration (with scrubber systems) Immediate Action: Segregate from oxidizers and acids. Label as "Hazardous Waste - Toxic/Irritant."

As a Senior Application Scientist, I must emphasize that 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is a nitrogen- and sulfur-rich fused heterocycle. While specific EPA waste codes (P- or U-list) are rarely assigned to such niche research intermediates, the Precautionary Principle dictates it be managed as a toxic organic solid. Its thermal decomposition releases nitrogen oxides (NOx) and sulfur oxides (SOx), mandating disposal facilities equipped with advanced flue gas cleaning.

Chemical Profile & Risk Stratification

Effective disposal starts with understanding why a protocol exists. This compound presents specific chemical risks that dictate its waste stream.

FeatureChemical ImplicationDisposal Consequence
Heteroatoms High Nitrogen & Sulfur contentProhibited from standard trash/sewer. Incineration must handle NOx/SOx emissions to prevent acid rain precursors.
Amine Group Basic functionality (

)
Incompatibility Risk: Reacts exothermically with strong acids and oxidizers. Do not commingle with Nitric Acid waste.
Fused Ring Thiazolo-triazine corePersistence: Potentially resistant to biological degradation in water treatment plants.
Toxicity Presumed Toxic/IrritantHandling: All contaminated consumables (gloves, weigh boats) are regulated hazardous waste.

Waste Segregation & Accumulation Protocol

A. Solid Waste (The Compound & Contaminated Items)[1][2]
  • Primary Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Contents: Pure compound, contaminated spatulas, weighing boats, and gloves.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic Organic." List the full chemical name. Do not use abbreviations.

B. Liquid Waste (Mother Liquors & Solvents)
  • Context: This compound is often synthesized or dissolved in organic solvents (DMSO, DMF, Methanol).

  • Protocol:

    • Select a specific "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform).

    • Critical Check: Ensure the solvent waste carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates) to prevent reaction with the amino group.

    • Headspace: Leave 10% headspace in the container to allow for vapor expansion.

C. Compatibility Matrix

Trustworthiness in safety relies on preventing "silent" reactions in the waste bin.

Waste StreamCompatibility StatusScientific Rationale
Organic Solvents Compatible Miscible with standard organic waste streams (MeOH, DMSO).
Strong Acids ⚠️ Caution Exothermic protonation of the amine; potential heat generation.
Strong Oxidizers FORBIDDEN Risk of fire or explosion; oxidation of sulfur/amine moieties.
Aqueous Drains FORBIDDEN Illegal under RCRA; environmental toxicity risk.

Operational Workflow: Cradle-to-Grave

The following diagram illustrates the mandatory chain of custody for this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Generation Compound Use/Synthesis Char Waste Characterization (Check MSDS/Tox) Generation->Char Segregation Segregation Char->Segregation Identify Hazards SolidStream Solid Waste Stream (Gloves, Pure Solid) Segregation->SolidStream LiquidStream Liquid Waste Stream (Solvent Solutions) Segregation->LiquidStream SAA Satellite Accumulation Area (SAA) SolidStream->SAA LiquidStream->SAA Labeling Labeling: 'Toxic Organic Waste' SAA->Labeling Before Storage EHS EH&S / HazMat Pickup Labeling->EHS Request Pickup Incineration High-Temp Incineration (w/ Scrubbers) EHS->Incineration Final Destruction

Figure 1: The "Cradle-to-Grave" lifecycle for thiazolo-triazine waste, emphasizing segregation and high-temperature destruction.

Emergency Spill Management

If the compound is spilled, immediate containment is required to prevent aerosolization (dust) or drain contamination.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (if powder form).

  • Dry Spill (Powder):

    • Do not sweep vigorously (creates dust).

    • Cover with a wet paper towel to dampen.[1]

    • Scoop into a wide-mouth hazardous waste jar.

    • Wipe surface with soap and water; dispose of wipes as hazardous waste.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or spill pads).

    • Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).

    • Collect absorbent into a sealed bag/container.

Regulatory Context (US & EU)

  • United States (RCRA): Under 40 CFR 261, this material must be evaluated. If no specific listing exists, it defaults to a "Characteristic Waste" if it exhibits toxicity, or must be managed as a "Generator Knowledge" hazardous waste [1].

  • EU (REACH): Ensure compliance with Safety Data Sheet (SDS) Section 13. The European Waste Catalogue (EWC) code likely falls under 16 05 06 (lab chemicals consisting of or containing dangerous substances) [2].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Waste and Recovered Substances. Helsinki, Finland. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • PubChem. Compound Summary: Thiazolo[3,2-b][1,2,4]triazin-7-one Derivatives.[2] National Library of Medicine. Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 16943-37-6 | Molecular Formula: C₆H₆N₄OS | MW: 182.21 g/mol GHS Classification: Warning (GHS07) – Irritant / Harmful

Part 1: Executive Safety Directive

From the Desk of the Senior Application Scientist:

In drug discovery, the molecule 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one is not just a random reagent; it is a fused heterocyclic scaffold often explored for bioactivity (e.g., kinase inhibition or antimicrobial properties). Because it is designed to interact with biological systems, you must treat it as a potent bioactive agent , regardless of whether a complete toxicological profile exists.

The "Unknown Hazard" Protocol: Standard Safety Data Sheets (SDS) for research chemicals often default to "Irritant" (H315/H319/H335) due to a lack of chronic toxicity data. As scientists, we do not rely on the absence of evidence. We assume the molecule possesses sensitizing or long-term toxic properties until proven otherwise. This guide implements a Level 2+ Containment Strategy , prioritizing engineering controls over simple PPE.

Part 2: Risk Assessment & Hierarchy of Controls

Safety is a layered defense. PPE is your last line of defense, not your first.

1. Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. All handling of the dry powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: This heterocyclic amine is a fine crystalline solid. It is prone to static charge, which causes "fly-away" powder. Use an ionizing bar or anti-static gun during weighing to prevent aerosolization.

2. Personal Protective Equipment (Secondary Barrier)
PPE CategoryRecommendationScientific Rationale
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness each)Why: Thiazolo-triazinones are often dissolved in DMSO or DMF for assays. While nitrile protects against the solid, it is permeable to these polar aprotic solvents. Double gloving creates a "sacrificial layer"—if the outer glove is splashed, strip it immediately.
Eye Protection Chemical Safety Goggles (Not just glasses)Why: Fine powders can bypass the side gaps of standard safety glasses. If the powder becomes airborne (e.g., during transfer), goggles provide a sealed environment.
Respiratory N95/P100 (Only if outside hood)Why: If weighing must occur outside a hood (strongly discouraged), a fit-tested N95 is the absolute minimum. However, engineering controls (hoods) are superior because they remove the hazard rather than filtering it.
Body Protection Lab Coat (Tyvek® preferred) Why: Cotton lab coats absorb chemicals. For high-potency scaffolds, a disposable Tyvek coat prevents cross-contamination of street clothes and laundry.
Part 3: Operational Workflow & Visualization

The following diagram illustrates the critical decision-making process for handling this compound, ensuring no step is overlooked.

G Start START: Handling CAS 16943-37-6 RiskAssess 1. Risk Assessment (Is solvent involved?) Start->RiskAssess SolidHandling Solid Handling Only (Weighing/Transfer) RiskAssess->SolidHandling Dry Powder SolventHandling Solvent Handling (Reaction/Assay Prep) RiskAssess->SolventHandling Dissolved (DMSO/DMF/DCM) Controls_Solid Engineering: Fume Hood + Static Gun PPE: Nitrile + Goggles SolidHandling->Controls_Solid Controls_Solvent Engineering: Fume Hood PPE: Double Nitrile (or Laminate) + Goggles + Tyvek Sleeves SolventHandling->Controls_Solvent Action Execute Procedure Controls_Solid->Action Controls_Solvent->Action Waste Disposal: Segregate by Solvent Type Action->Waste

Caption: Operational Logic Flow. Note the escalated PPE requirements when the solid is dissolved in penetrating solvents.

Part 4: Detailed Experimental Protocols
A. Weighing & Transfer (The Critical Step)

Context: Most exposure incidents occur during the transfer of dry powder due to static lift.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or a specialized powder containment enclosure.

  • Static Neutralization: Aim an anti-static gun at the vial for 3 seconds before opening. This relaxes the dipole interactions in the crystal lattice, preventing the powder from "jumping" onto your gloves.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound is potentially shock-sensitive (though rare for this class, it is a good habit for nitrogen-rich heterocycles).

  • Cleanup: Immediately wipe the balance area with a wet paper towel (solvent-dampened). Wet wiping captures dust; dry wiping disperses it.

B. Reaction Setup

Context: Thiazolo-triazinones are often intermediates.

  • Solvent Choice: If using DMSO or DMF, be aware that these solvents can carry the toxicant through the skin.

  • Temperature: If heating is required (>50°C), ensure the reaction vessel is equipped with a reflux condenser and handled strictly under the hood to prevent vapor inhalation.

Part 5: Disposal & Emergency Response

Waste Management Protocol: Do not simply throw this in the "General Organic" bin. Segregation ensures downstream safety.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene bags. Label as "Hazardous Solid Waste - Toxic Organic."
Liquid (Halogenated) Solutions in DCM, Chloroform.Carboy Label: "Halogenated Organic Waste."
Liquid (Non-Halogenated) Solutions in DMSO, Methanol, Acetone.Carboy Label: "Non-Halogenated Organic Waste."
Aquatic Hazard Aqueous washes.[1]Do NOT pour down the sink. This compound is potentially toxic to aquatic life (H411 equivalent). Collect in "Aqueous Hazardous Waste."[1]

Emergency Procedures:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may increase skin absorption.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

Part 6: References
  • PubChem. (n.d.).[2] 3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one (CID 648831).[3] National Library of Medicine. Retrieved from [Link][3]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.